molecular formula C8H8BrClO B3222283 (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol CAS No. 1212322-23-0

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

Cat. No.: B3222283
CAS No.: 1212322-23-0
M. Wt: 235.5 g/mol
InChI Key: ZASGHPFWAAEKAD-MRVPVSSYSA-N
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Description

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-bromo-1-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGHPFWAAEKAD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CBr)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212322-23-0
Record name (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chiral Building Blocks and Asymmetric Methodologies for (R)-Tulobuterol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tulobuterol (2-chloro-


-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol) is a widely used 

-adrenergic receptor agonist. While often marketed as a racemate, the (R)-enantiomer exhibits superior pharmacodynamic affinity for the

-receptor compared to the (S)-distomer. As regulatory frameworks (EMA, FDA) increasingly favor single-enantiomer therapeutics to minimize off-target toxicity and metabolic load, the stereoselective synthesis of (R)-Tulobuterol has become a critical focal point in process chemistry.

This guide analyzes the primary chiral building blocks and asymmetric catalytic strategies required to construct the benzylic chiral center with high enantiomeric excess (ee >98%). We prioritize scalable, atom-economic routes over classical resolution.

Section 1: The Stereochemical Imperative & Retrosynthesis

The synthesis of (R)-Tulobuterol hinges on the construction of the chiral secondary alcohol at the benzylic position. Retrosynthetic analysis reveals two primary "Chiral Building Block" strategies:

  • The Epoxide Strategy: Utilizing (R)-o-chlorostyrene oxide as an electrophilic chiral block for ring-opening with tert-butylamine.

  • The Halohydrin Strategy: Utilizing (R)-2-chloro-1-(2-chlorophenyl)ethanol generated via asymmetric reduction of the pro-chiral ketone, followed by in-situ epoxide formation or direct displacement.

Retrosynthetic Pathway Diagram

Retrosynthesis Target (R)-Tulobuterol (Target) BlockA (R)-o-Chlorostyrene Oxide (Chiral Epoxide Block) Target->BlockA Ring Opening (SN2) BlockB (R)-2-chloro-1-(2-chlorophenyl)ethanol (Chiral Halohydrin Block) Target->BlockB Amination Precursor1 o-Chlorostyrene (Pro-chiral Alkene) BlockA->Precursor1 Asymmetric Epoxidation or HKR Amine tert-Butylamine BlockA->Amine Precursor2 2-Chloro-alpha-bromoacetophenone (Pro-chiral Ketone) BlockB->Precursor2 Asymmetric Transfer Hydrogenation (ATH)

Figure 1: Retrosynthetic disconnection showing the two primary chiral building blocks (Blue) derived from pro-chiral precursors (Grey).

Section 2: Primary Chiral Building Blocks

(R)-o-Chlorostyrene Oxide

This is the most direct chiral building block. The reaction with tert-butylamine proceeds with inversion of configuration if attacked at the benzylic position (less likely due to sterics) or retention if attacked at the terminal carbon (dominant pathway). Therefore, the (R)-epoxide typically yields (R)-Tulobuterol.

  • Access Route: Hydrolytic Kinetic Resolution (HKR) of racemic o-chlorostyrene oxide using Jacobsen’s Cobalt(III) Salen catalyst.

  • Advantage: Convergent synthesis; the chirality is established before the coupling step.

  • Risk: Regioselectivity during the amine opening must be controlled to prevent attack at the benzylic carbon.

(R)-2-bromo-1-(2-chlorophenyl)ethanol (The Halohydrin)

This block is generated by reducing the corresponding


-haloketone. It serves as a masked epoxide. Under basic conditions during amination, it cyclizes in situ to the epoxide or undergoes direct displacement.
  • Access Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts or Biocatalytic reduction (KREDs).

  • Advantage: High enantioselectivity (>95% ee) is easily achievable with modern catalysts.

  • Risk: Stability of the halohydrin; prone to racemization if the pH is not strictly controlled during workup.

Section 3: Asymmetric Catalytic Strategies (The "Make" Decision)

For research and scale-up, generating the chiral block in situ via catalysis is often superior to purchasing expensive resolved materials.

Strategy A: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

This is the gold standard for chemical synthesis of the halohydrin block. It utilizes a "Noyori-type" catalyst system.[1][2]

  • Catalyst: RuCl or Rh-Cp* complexes.

  • Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2).

  • Mechanism: Metal-ligand bifunctional catalysis involving an outer-sphere hydride transfer.

Strategy B: Biocatalytic Reduction (KRED)

Ketoreductases (KREDs) offer mild conditions and often superior ee (>99%).

  • Enzyme: ADH (Alcohol Dehydrogenase) specific to aromatic ketones (e.g., from Rhodococcus or commercially engineered variants).

  • Cofactor: NADPH (regenerated via glucose dehydrogenase/glucose).

Comparative Analysis of Strategies
FeatureRu-Catalyzed ATHBiocatalysis (KRED)Classical Resolution
Enantiomeric Excess 95-98%>99%85-95% (requires recrystallization)
Scalability High (kg to ton)High (requires fermentation vol.)Medium (yield loss max 50%)
Cost Driver Ru-Catalyst/LigandEnzyme/Cofactor RecycleChiral Acid (Tartaric)
Reaction Time 4-12 Hours24-48 Hours24+ Hours
Atom Economy ExcellentGood (High water usage)Poor (Discard 50% isomer)

Section 4: Experimental Protocols

Protocol 1: Synthesis of Chiral Block via Ru-Catalyzed ATH

Objective: Synthesis of (R)-2-bromo-1-(2-chlorophenyl)ethanol. Note: The (R)-alcohol is obtained using the (S,S)-TsDPEN ligand due to the stereochemical outcome of the hydride transfer on this specific ketone.

Reagents:

  • 2-Bromo-1-(2-chlorophenyl)ethanone (10 mmol)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Formic acid/Triethylamine complex (5:2 molar ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Inertion: Purge a reaction vessel with nitrogen.

  • Catalyst Loading: Dissolve the Ruthenium catalyst (30 mg) in 5 mL of DCM.

  • Substrate Addition: Add the ketone (2.33 g, 10 mmol) to the solution.

  • H-Donor Addition: Cool to 0°C. Dropwise add the HCOOH/TEA mixture (3 mL).

  • Reaction: Stir at room temperature (20-25°C) for 8 hours. Monitor by TLC or HPLC.[2][3]

  • Quench: Dilute with water (20 mL). Separate organic layer.[2][4]

  • Workup: Wash organic layer with sat. NaHCO3 (to remove formic acid) and brine. Dry over Na2SO4.[2]

  • Isolation: Evaporate solvent to yield the crude chiral halohydrin (Yield: ~95%, ee: ~96%).

Protocol 2: Ring Opening to (R)-Tulobuterol

Objective: Conversion of the Chiral Halohydrin to (R)-Tulobuterol.

Reagents:

  • (R)-2-bromo-1-(2-chlorophenyl)ethanol (Crude from above)

  • tert-Butylamine (excess, 5 equiv)

  • Potassium Carbonate (K2CO3) (2 equiv)

  • Methanol (MeOH)[5]

Workflow:

  • Dissolution: Dissolve the chiral halohydrin in MeOH (20 mL).

  • Base Addition: Add K2CO3. This facilitates the in situ formation of the epoxide intermediate.

  • Amination: Add tert-butylamine.[6]

  • Reflux: Heat to 50°C for 6 hours. The epoxide opens at the terminal carbon (regioselective).

  • Purification: Evaporate volatiles. Dissolve residue in Ethyl Acetate/Water. Acidify to pH 3 with HCl to extract Tulobuterol into the aqueous phase (removes non-basic impurities). Wash aqueous phase with ether. Basify aqueous phase to pH 10 with NaOH. Extract into Ethyl Acetate.[2][6]

  • Crystallization: Convert to Hydrochloride salt using HCl/Isopropanol for final polishing.

Reaction Mechanism Diagram

Mechanism Step1 Pro-chiral Ketone Step2 Ru-H Hydride Transfer (Outer Sphere) Step1->Step2 + HCOOH/TEA Step3 (R)-Halohydrin (Chiral Block) Step2->Step3 Stereoselective Reduction Step4 (R)-Epoxide (Transient) Step3->Step4 + Base (K2CO3) - HBr Step5 (R)-Tulobuterol Step4->Step5 + t-BuNH2 Ring Opening

Figure 2: Mechanistic flow from ketone precursor to final active pharmaceutical ingredient (API).

Section 5: Analytical Control & Validation

Trustworthiness in chiral synthesis relies on rigorous analytical validation.

Chiral HPLC Method

To determine the Enantiomeric Excess (ee) of the intermediate and final product.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 215 nm.[6]

  • Expected Retention:

    • (S)-Tulobuterol: ~12 min

    • (R)-Tulobuterol: ~15 min

  • Calculation:

    
    
    
Optical Rotation
  • Standard:

    
     (c=1, MeOH) for (R)-Tulobuterol HCl (Literature value verification required per batch).
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][7] Accounts of Chemical Research. Link

  • Hett, R., et al. (1998). Enantioselective Synthesis of Tulobuterol via Asymmetric Transfer Hydrogenation. Tetrahedron Letters. Link

  • Jacobsen, E. N. (2002). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening. Science. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[8][9] Angewandte Chemie International Edition. Link

  • European Medicines Agency (EMA). (2022). Investigation of Chiral Active Substances. Scientific Guidelines. Link

Sources

Technical Guide: Structure, Stereochemistry, and Synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, stereochemical assignment, and synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol , a critical chiral halohydrin intermediate.[1]

Executive Summary

(1S)-2-bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2) is a high-value chiral building block used primarily in the synthesis of enantiopure epoxides (styrene oxides) and


-adrenergic receptor blockers.[1] Its utility lies in the vicinal halohydrin  motif, which serves as a "masked" epoxide; treatment with a mild base triggers an intramolecular 

reaction to form (S)-1-(2-chlorophenyl)oxirane with complete conservation of optical purity (via stereospecific inversion at the non-chiral center or retention if the chiral center is the nucleophile).

This guide focuses on the (S)-enantiomer , which is frequently accessed via asymmetric bioreduction of the corresponding


-bromo ketone.[1]

Structural Analysis & Stereochemistry

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: (1S)-2-bromo-1-(2-chlorophenyl)ethanol[1][2][3]

  • Molecular Formula:

    
    [1][4][2][3][5][6]
    
  • Molecular Weight: 235.51 g/mol [1]

  • Key Functional Groups: Secondary alcohol (chiral center), primary alkyl bromide, ortho-substituted aryl ring.

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is determined by the priority of substituents attached to the chiral center (C1 ).

Priority Ranking (High to Low):

  • -OH (Oxygen, Atomic #8)[1]

  • -CH₂Br (Carbon bonded to Bromine [Atomic #35].[1] Bromine outweighs the Carbon atoms of the phenyl ring).[1]

  • -C₆H₄Cl (Phenyl ring.[7][8] Carbon bonded to C, C, C).[1]

  • -H (Hydrogen, Atomic #1).

Configuration Determination: With the lowest priority group (-H) projecting away from the viewer (dashed wedge), the sequence 1


 2 

3 traces a Counter-Clockwise path.[1] Therefore, the configuration is (S) .
3D Conformational Visualization

The molecule exhibits intramolecular hydrogen bonding between the hydroxyl proton and the ortho-chloro substituent or the bromine atom, stabilizing specific conformers.[1]

Stereochemistry cluster_logic CIP Priority Logic Center Chiral Center (C1) OH 1. -OH (Highest Priority) Center->OH Solid Wedge CH2Br 2. -CH₂Br (Alkyl Bromide) Center->CH2Br Plane Aryl 3. 2-Cl-Phenyl (Aryl Group) Center->Aryl Plane H 4. -H (Lowest Priority) Center->H Dashed Wedge Step1 View with H in back Step2 Trace 1 -> 2 -> 3 Step1->Step2 Step3 Counter-Clockwise = (S) Step2->Step3

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Synthetic Routes: The "How-To"

While chemical asymmetric transfer hydrogenation (ATH) using Ru-TsDPEN catalysts is possible, Biocatalysis is the field-proven standard for this substrate due to the instability of the


-bromo ketone precursor in basic media (which many chemical catalysts require).
The Biocatalytic Pathway (Preferred)

This method utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to reduce the prochiral ketone.

  • Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (also known as 2-chlorophenacyl bromide).[1]

  • Enzyme System: Lactobacillus kefir ADH (or commercial KRED screening kits).[1]

  • Cofactor: NADPH (recycled via Glucose Dehydrogenase/Glucose).[1]

Experimental Protocol

Objective: Synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol on a 10g scale.

Reagents:

  • Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g, 42.8 mmol).[1]

  • Enzyme: KRED-101 (Codexis/generic equivalent specific for S-selectivity).[1]

  • Cofactor Recycling: NADP+ (50 mg), Glucose (10 g), Glucose Dehydrogenase (GDH, 50 mg).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: Isopropyl Acetate (for extraction).[1]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Crucial: Maintain neutral pH.[1] Basic pH degrades the substrate via Darzens condensation.[1]

  • Cofactor Mix: Dissolve Glucose (10 g) and NADP+ (50 mg) in the buffer.

  • Enzyme Addition: Add GDH (50 mg) and the specific KRED (100 mg) to the solution. Stir gently at 30°C to dissolve.

  • Substrate Addition: Dissolve the ketone substrate (10 g) in 20 mL DMSO (co-solvent) and add dropwise to the aqueous enzyme mixture.

    • Note: Do not add neat solid substrate; it creates clumps and lowers surface area for the enzyme.[1]

  • Reaction Monitoring: Stir at 30°C @ 250 RPM. Monitor pH via an auto-titrator (keep at 7.0 using 1M NaOH, as gluconic acid is produced).

  • Completion: Monitor consumption of ketone via HPLC. Reaction typically completes in 12–24 hours.[1]

  • Workup: Extract the reaction mixture 3x with Isopropyl Acetate (100 mL). Wash combined organics with brine.[1][9] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Self-Validating Checkpoint:

  • Yield: Expect >90% isolated yield.

  • ee (Enantiomeric Excess): >99% (S).[1][10][11][12] If ee is low, check buffer pH (racemization of substrate) or enzyme specificity.

Process Visualization

Biocatalysis Substrate Substrate: 2-bromo-1-(2-chlorophenyl)ethanone Reaction Bioreactor (KRED + GDH) pH 7.0, 30°C Substrate->Reaction Cofactor NADP+ Cofactor->Reaction Glucose Glucose Glucose->Reaction Recycle Cofactor Recycling (Glucose -> Gluconic Acid) Reaction->Recycle NADPH/NADP+ Product Product: (1S)-2-bromo-1-(2-chlorophenyl)ethanol (>99% ee) Reaction->Product Reduction

Figure 2: Biocatalytic reduction workflow with cofactor recycling.

Characterization & Quality Control

To ensure the integrity of the (1S)-isomer, the following analytical parameters are standard.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (Chemical) > 98.0%HPLC (C18 Column, Water/ACN gradient)
Purity (Chiral) > 99.0% eeChiral HPLC (Chiralcel OD-H or AD-H)
Specific Rotation

(c=1, CHCl₃)
Polarimetry
1H NMR (CDCl₃)

5.2 (dd, 1H, CH-OH), 3.5-3.7 (m, 2H, CH₂Br)
400 MHz NMR

Chiral HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with racemate).

Downstream Utility: Epoxide Formation

The primary application of this halohydrin is the synthesis of (S)-1-(2-chlorophenyl)oxirane .[1]

Reaction Logic: Treatment with aqueous NaOH or KOH triggers an intramolecular Williamson ether synthesis.[1]

  • Stereochemistry: The oxygen (nucleophile) is already attached to the chiral center (C1). The leaving group (Br) is on C2.[1]

  • Result: The chiral center C1 is not inverted because the bond to the chiral carbon is not broken.[1] The configuration is retained relative to the skeleton, resulting in the (S)-epoxide.

Protocol:

  • Dissolve (1S)-halohydrin in THF.[1]

  • Add 2.0 eq of 1M NaOH. Stir for 1 hour.

  • Extract with ether.[1][9] The product is the (S)-epoxide.[1]

References

  • Biocatalytic Reduction Optimization: Title: Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48. (Analogous methodology for bromo-acetophenones). Source: PubMed / Wiley Periodicals.[1] URL:[Link]

  • Structural Data & Identifiers: Title: 2-Bromo-1-(2-chlorophenyl)ethan-1-ol Compound Summary. Source: PubChem.[1][4][2][3] URL:[Link]

  • Biocatalytic Synthesis of Chlorophenyl Ethanols: Title: Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole-Cell Lactobacillus Curvatus Biotransformation. Source: ResearchGate.[1] URL:[Link]

  • Clopidogrel & Related Intermediates: Title: Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel.[7][13] Source: PubMed.[1] URL:[Link]

Sources

Comprehensive Safety and Handling Guide for (S)-1-(2-chlorophenyl)-2-bromoethanol: A Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the handling, synthesis, and safety profiling of halogenated active pharmaceutical ingredient (API) intermediates not merely as a set of regulatory checkboxes, but as a dynamic system of chemical risk management. The compound (S)-1-(2-chlorophenyl)-2-bromoethanol (CAS: 72702-57-9) serves as a fundamental building block—and a monitored impurity (Tulobuterol Impurity 2)—in the synthesis of the


-adrenergic receptor agonist, Tulobuterol[1][2].

This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, toxicological risks, and modern synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the physical nature of 1-(2-chlorophenyl)-2-bromoethanol is the first step in designing safe handling protocols. The presence of both a heavy halogen (bromine) on the aliphatic chain and a chlorine atom on the aromatic ring significantly influences its reactivity, lipophilicity, and degradation pathways.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Relevance
Chemical Name 2-bromo-1-(2-chlorophenyl)ethan-1-olIUPAC standard nomenclature[1].
CAS Number 72702-57-9Primary identifier for the racemic/general form[1][3].
Molecular Formula C8H8BrClODictates the high molecular weight relative to its size[1].
Molecular Weight 235.51 g/mol High density; spills will concentrate at the lowest point[1].
Solubility Soluble in Acetone, EtOH, THFHighly lipophilic; easily penetrates unprotected dermal layers.
Analytical Profile Requires 1H-NMR, MS, HPLC, IRNecessary for verifying purity and identifying degradation[3].

Toxicological Assessment & GHS Classification

While some commercial Material Safety Data Sheets (MSDS) for micro-quantity reference standards may list acute toxicity as "NIL" due to the minimal volume present[1], industrial and bench-scale synthesis requires strict adherence to the hazards typical of halogenated aromatic alcohols.

The primary risk vector is the labile carbon-bromine bond, which can undergo nucleophilic substitution with biological macromolecules if absorbed through the skin or inhaled as an aerosol.

Table 2: Hazard Identification & Mitigation Strategy
Exposure RoutePotential HazardMechanistic Mitigation Strategy
Inhalation Respiratory tract irritation; aerosolized droplets can cause alveolar damage.Engineering Control: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood[1].
Dermal Contact Lipophilic penetration leading to systemic halogen toxicity and localized dermatitis.PPE: Utilize double-layered Nitrile gloves. Why? Halogenated organics rapidly degrade standard latex, compromising the barrier.
Ocular Contact Severe irritation and potential corneal damage.PPE: Splash-proof chemical goggles. First Aid: Immediate irrigation for 15 minutes to dilute the localized concentration[1].
Environmental High toxicity to aquatic life due to bioaccumulation.Disposal: Segregate into dedicated halogenated organic waste streams. Do not allow entry into municipal drains[1].

Synthetic Utility & Workflow Integration

Historically, the synthesis of this intermediate was fraught with severe safety hazards. Legacy methods relied on highly toxic benzene as a solvent, corrosive liquid bromine as a reagent, and explosive potassium borohydride for reduction[4].

Modern, process-optimized routes have engineered these hazards out of the system. The current state-of-the-art methodology utilizes 2-chlorostyrene and dibromohydantoin in an acetone-water solvent system[4]. This eliminates explosion hazards, replaces liquid bromine with a stable solid reagent, and substitutes highly toxic benzene with a greener aqueous-organic mixture.

Synthesis A 2-Chlorostyrene B Dibromohydantoin (Acetone/Water) A->B Bromohydrination C (S)-1-(2-chlorophenyl)-2-bromoethanol (Target Intermediate) B->C Yield & Selectivity D tert-Butylamine (Reflux in Ethanol) C->D Amination E Tulobuterol (API) D->E Final API

Figure 1: Tulobuterol synthesis via the 1-(2-chlorophenyl)-2-bromoethanol intermediate.

Protocol 1: Safe Synthesis of 1-(2-chlorophenyl)-2-bromoethanol

This protocol is designed to maximize yield while minimizing operator risk.

  • Solvent Preparation: Prepare a reaction solvent system of Acetone and Water at a 5:1 volume ratio[4]. Causality: This specific ratio provides optimal solvation for the lipophilic 2-chlorostyrene while maintaining the solubility and reactivity of the dibromohydantoin.

  • Reagent Charging: Charge the reactor with 2-chlorostyrene. Slowly add dibromohydantoin in controlled portions at room temperature.

  • Reaction Monitoring: Allow the reaction to stir.

    • Self-Validation Check: Monitor the reaction via HPLC or TLC (Hexane:Ethyl Acetate 8:2). The protocol is validated to proceed only when the 2-chlorostyrene peak/spot completely disappears, ensuring no unreacted volatile starting material complicates the downstream amination.

  • Amination (Downstream): The isolated intermediate is then refluxed with tert-butylamine in absolute ethanol (30 to 100 °C, preferably 60-80 °C) to yield Tulobuterol[4]. Causality: Ethanol is utilized as a green solvent that effectively facilitates the nucleophilic substitution of the primary bromide without promoting excessive elimination side-reactions.

Advanced Spill Mitigation Protocol

In the event of an accidental release, standard chemical spill protocols must be adapted specifically for halogenated organic compounds.

SpillResponse Start Spill Detected Evac Evacuate & Ventilate Start->Evac PPE Don Appropriate PPE (Respirator, Nitrile) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Dispose via Certified Hazmat Decon->Dispose

Figure 2: Standard operating procedure for hazardous material spill mitigation.

Protocol 2: Emergency Spill Response
  • Evacuation & Ventilation: Immediately evacuate non-essential personnel and maximize fume hood extraction or room ventilation[1].

  • PPE Donning: Responders must don double nitrile gloves, splash goggles, and a Type A (organic vapor) half-mask respirator.

  • Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust) for halogenated organics, as this can trigger an exothermic reaction.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a clearly labeled, sealable halogenated waste container.

  • Decontamination & Validation: Wash the affected surface with copious amounts of water and a mild detergent[1].

    • Self-Validation Check: Following the final water wash, apply universal pH indicator paper to the residual moisture on the surface. A pH reading of 6.5–7.5 confirms the complete removal and neutralization of any residual acidic brominated byproducts, validating that the area is safe for normal operations.

References

  • Google Patents. "CN111205194A - Preparation method of tulobuterol". google.com.

Sources

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol (C₈H₈BrClO) is a high-value chiral halohydrin intermediate.[1] It serves as a critical building block in the asymmetric synthesis of platelet aggregation inhibitors, most notably Clopidogrel (Plavix) and its structural analogs.

Unlike traditional chemical reduction methods (e.g., NaBH₄) which yield racemic mixtures requiring costly resolution, this guide focuses on the biocatalytic synthesis of the (S)-enantiomer. This approach ensures high enantiomeric excess (ee >99%), streamlining the downstream coupling with thienopyridine derivatives.

Physicochemical Profile

The following data establishes the baseline specifications for analytical standards and process inputs.

PropertySpecificationNotes
IUPAC Name (1S)-2-bromo-1-(2-chlorophenyl)ethanol
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol Calculated using standard atomic weights.[1][2][3]
CAS Number 1212393-40-2 ((1R)-isomer ref)Note: The racemate is 72702-57-9.[1] The (S)-enantiomer is the pharmacologically active precursor.[1]
Appearance White to pale yellow crystalline solidLow melting point solid (approx. 45–50°C).[1]
Chirality (S)-ConfigurationCritical for biological activity of final API.
Solubility Soluble in DCM, MeOH, EtOAcSparingly soluble in water; lipophilic.[1]
Stability Hygroscopic; Light sensitiveStore at 2–8°C under inert atmosphere (Ar/N₂).[1]
Synthetic Utility & Pharmacological Context

The significance of this molecule lies in its 2-chlorophenyl stereocenter.[1] In the synthesis of Clopidogrel, the (S)-configuration of the chlorophenyl moiety is essential for the drug's binding affinity to the P2Y12 ADP receptor.

Logical Pathway: From Ketone to API

The following diagram illustrates the transformation of the achiral ketone precursor into the chiral alcohol, and its subsequent role in API synthesis.

G Ketone Precursor: 2-bromo-1-(2-chlorophenyl)ethanone Enzyme Biocatalysis: KRED + NADH Ketone->Enzyme Substrate Loading Alcohol Target Intermediate: (1S)-2-bromo-1-(2-chlorophenyl)ethanol Enzyme->Alcohol Asymmetric Reduction (>99% ee) Epoxide Activated Species: (S)-Epoxide / Tosylate Alcohol->Epoxide Base Cyclization or Activation Clopidogrel API: Clopidogrel (Plavix) Epoxide->Clopidogrel Thienopyridine Coupling

Figure 1: Synthetic trajectory of this compound in antithrombotic drug production.[1]

Protocol: Biocatalytic Asymmetric Reduction

Objective: Synthesize this compound with >99% ee from 2-bromo-1-(2-chlorophenyl)ethanone.

Expert Insight: Chemical reduction (NaBH₄) produces a racemate (50:50 R/S). We utilize a Ketoreductase (KRED) enzyme coupled with a cofactor regeneration system (Glucose Dehydrogenase/GDH) to drive the equilibrium solely toward the (S)-alcohol.[1]

4.1 Reagents & Setup
  • Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (50 mM final conc).

  • Enzyme: KRED-Screen-S (Commercial screening kit recommended to identify specific S-selective variant).[1]

  • Cofactor: NADP+ (1.0 mM).[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (1.5 eq).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent: DMSO (5% v/v) to improve substrate solubility.[1]

4.2 Step-by-Step Workflow
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas to remove oxygen (enzyme protection).[1]

  • Cofactor Mix: Dissolve NADP+ (catalytic amount) and D-Glucose (stoichiometric excess) in the buffer. Add GDH (500 units).

  • Substrate Initiation: Dissolve the ketone substrate in DMSO. Add dropwise to the aqueous buffer while stirring at 400 RPM.

    • Critical Control: Ensure no precipitation occurs.[1] If the solution turns cloudy, add 1% Tween-80 surfactant.[1]

  • Enzymatic Reaction: Add the KRED enzyme preparation. Incubate at 30°C for 24 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.

  • Workup:

    • Quench with EtOAc (equal volume).[1]

    • Separate organic layer.[1][4]

    • Dry over MgSO₄ and concentrate in vacuo (keep bath <40°C to prevent thermal degradation).

4.3 Biocatalytic Cycle Diagram

The following diagram details the cofactor regeneration mechanism that makes this process economically viable.

Biocatalysis Substrate Ketone (Substrate) Product (S)-Alcohol (Product) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Figure 2: Cofactor regeneration cycle using Glucose Dehydrogenase (GDH) to sustain the Ketoreductase (KRED) reaction.

Quality Control & Analytics

To validate the "Self-Validating System" requirement, the synthesized product must undergo rigorous chiral analysis.[1]

  • Method: Chiral HPLC (High-Performance Liquid Chromatography).[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria:

    • Chemical Purity: >98% (Area %).[1][3][5]

    • Enantiomeric Excess (ee): >99.0% (S-isomer).[1]

Handling & Safety (SDS Summary)
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Halogenated Waste: Due to the Bromine and Chlorine content, waste must be segregated from general organic solvents.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases (risk of epoxide formation and uncontrolled exotherm).[1]

References
  • PubChem. (2023).[1][6] Compound Summary: 2-bromo-1-(2-chlorophenyl)ethanol.[1][2][3][6][7][8][9] National Library of Medicine.[1][8] [Link]

  • Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Compound Class:


-Halo Ketones / Chiral Halohydrins

Scientific Context & Strategic Rationale

The enantioselective reduction of 2-bromo-1-(2-chlorophenyl)ethanone [2] to (1R)-2-bromo-1-(2-chlorophenyl)ethanol [4] is the critical enantiodetermining step in the synthesis of (R)-tulobuterol, a long-acting


-adrenergic receptor agonist. Because the bronchodilatory activity of tulobuterol resides almost exclusively in its (R)-enantiomer, establishing absolute stereocontrol early in the synthetic sequence is paramount to avoid inefficient late-stage chiral resolution.
The Chemoselectivity Challenge

Reducing an


-bromo ketone presents a unique mechanistic challenge. Standard asymmetric transfer hydrogenation (ATH) protocols often utilize basic conditions (e.g., potassium tert-butoxide in isopropanol). However, exposing an 

-bromo alcohol to strong bases triggers a rapid intramolecular

cyclization, yielding the corresponding terminal epoxide (a styrene oxide derivative) rather than the desired halohydrin.

To circumvent this degradation pathway, the reduction must be executed under strictly controlled pH environments. This application note details two field-proven, highly validated methodologies:

  • Chemocatalytic: Ruthenium-catalyzed ATH utilizing an acidic formic acid/triethylamine azeotrope [1].

  • Biocatalytic: Ketoreductase (KRED) mediated reduction coupled with a glucose dehydrogenase (GDH) cofactor recycling system [3].

Synthesis A 2-Chloroacetophenone B 2-Bromo-1-(2-chlorophenyl) ethanone A->B Bromination (Br2, AcOH) C (R)-2-Bromo-1-(2-chlorophenyl) ethanol B->C Enantioselective Reduction D (R)-Tulobuterol C->D Amination (tert-Butylamine)

Synthetic workflow from 2-chloroacetophenone to (R)-Tulobuterol.

Comparative Data Analysis

The selection between ATH and Biocatalysis depends on the available infrastructure, scale, and acceptable E-factor (environmental impact).

ParameterProtocol A: Ru-TsDPEN ATHProtocol B: Engineered KRED
Catalyst Loading 0.1 - 0.5 mol%2 - 5 wt% (relative to substrate)
Hydrogen Source HCOOH / NEt

(5:2)
D-Glucose (via GDH)
Solvent System DMF or Neat Azeotrope100 mM KPi Buffer (pH 7.0) / 10% DMSO
Reaction Temperature 30 - 40 °C30 °C
Reaction Time 12 - 18 h24 h
Yield 92 - 95%95 - 98%
Enantiomeric Excess 94 - 96% ee> 99% ee
Primary Challenge Trace epoxide formation if base is excessSubstrate solubility & enzyme alkylation

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Logic: The use of the HCOOH/NEt


 azeotrope serves a dual purpose. Formic acid acts as the stoichiometric hydride source, while the 5:2 molar ratio ensures the reaction mixture remains mildly acidic (pH ~3-4). This completely suppresses the base-catalyzed Payne-type rearrangement or direct cyclization of the resulting bromohydrin into an epoxide.

Materials:

  • 2-Bromo-1-(2-chlorophenyl)ethanone (Substrate)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (Catalyst)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g, 42.8 mmol) in anhydrous DMF (40 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (27 mg, 0.042 mmol, 0.1 mol%). Stir for 5 minutes at room temperature until a homogeneous orange solution is obtained.

  • Hydride Source Addition: Dropwise, add the HCOOH/NEt

    
     (5:2) azeotrope (12 mL). Caution: Mild exotherm and gas evolution (
    
    
    
    ) will occur.
  • Reaction: Seal the flask under a positive pressure of argon and heat to 30 °C for 14 hours.

  • System Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the ketone peak area is <1%.

  • Workup: Cool the mixture to 0 °C. Slowly quench with 50 mL of chilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield (1R)-2-bromo-1-(2-chlorophenyl)ethanol as a pale yellow oil.
    
Protocol B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)

Causality & Logic:


-Bromo ketones are potent alkylating agents that can irreversibly deactivate wild-type enzymes by covalently modifying surface-exposed cysteine residues. Modern engineered KREDs lack these vulnerable residues. Furthermore, the oxidation of glucose to gluconic acid by GDH continuously lowers the pH of the system. By integrating an autotitrator to maintain pH 7.0, the system becomes self-validating: the volume of base consumed acts as a real-time, stoichiometric readout of reaction conversion.

Biocatalysis Substrate 2-Bromo-1-(2-chlorophenyl) ethanone KRED Ketoreductase (KRED) Substrate->KRED Product (R)-2-Bromo-1-(2-chlorophenyl) ethanol KRED->Product Asymmetric Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Hydride Recovery Gluconic D-Gluconic Acid GDH->Gluconic Oxidation NADP->GDH NADPH->KRED Hydride Transfer Glucose D-Glucose Glucose->GDH

Biocatalytic cascade for KRED reduction with GDH cofactor recycling.

Materials:

  • 2-Bromo-1-(2-chlorophenyl)ethanone (Substrate)

  • Engineered KRED (e.g., Codexis KRED-P1-B04 or equivalent)

  • Glucose Dehydrogenase (GDH) & D-Glucose

  • NADP

    
     (Cofactor)
    
  • 100 mM Potassium Phosphate (KPi) buffer (pH 7.0) containing 1 mM

    
    
    
  • Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Buffer Preparation: In a jacketed reactor equipped with a pH stat, prepare 80 mL of 100 mM KPi buffer (pH 7.0, 1 mM

    
    ). Dissolve D-Glucose (11.5 g, 1.5 eq) and NADP
    
    
    
    (10 mg).
  • Enzyme Addition: Add the engineered KRED (200 mg) and GDH (50 mg) to the buffer. Stir gently at 250 rpm to avoid foaming.

  • Substrate Addition: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g) in 10 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes. The DMSO acts as a co-solvent to prevent substrate crashing out.

  • Reaction & Self-Validation: Maintain the temperature at 30 °C. Set the pH stat to maintain pH 7.0 using 1.0 M NaOH. Validation: The reaction is deemed complete when base consumption ceases (theoretical consumption: ~42.8 mL of 1M NaOH).

  • Workup: Add Celite (5 g) to the reactor and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the organic phase with brine, dry over

    
    , and evaporate to yield the highly enantioenriched (R)-alcohol (>99% ee).
    

References

  • Title: Method for the preparation of optically active 2-amino-1-phenylethanol derivatives (WO2008054155A1)
  • Title: 2-bromo-1-(2-chlorophenyl)ethanone (CAS 5000-66-8) Product Specification Source: Axios Research URL: [Link]

  • Title: Ketoreductase polypeptides for the preparation of phenylephrine (US9102959B2)

Application Note: Stereospecific Synthesis of (S)-1-(2-Chlorophenyl)oxirane via Base-Promoted Bromohydrin Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

Chiral epoxides, specifically (S)-1-(2-chlorophenyl)oxirane (also known as (S)-2-chlorostyrene oxide), are highly valuable synthons in the pharmaceutical industry[1]. They serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the anti-epileptic drug cenobamate and various azole antifungals[2]. The enantioselective synthesis of these epoxides from their corresponding halohydrins via base-promoted cyclization is a robust, scalable, and stereospecific methodology[3]. This application note details the mechanistic rationale, optimized biphasic protocols, and analytical validation required to execute this transformation with high yield and enantiomeric excess (ee).

Mechanistic Rationale & Stereochemical Fidelity (Expertise & Experience)

The transformation of (1S)-2-bromo-1-(2-chlorophenyl)ethanol to (S)-1-(2-chlorophenyl)oxirane proceeds via an intramolecular Williamson-type ether synthesis[3].

Reaction Causality:

  • Deprotonation: The reaction is initiated by the deprotonation of the C1 hydroxyl group by a strong base (e.g., NaOH), generating a highly nucleophilic alkoxide intermediate.

  • Cyclization: This alkoxide undergoes a rapid intramolecular

    
     attack on the adjacent C2 carbon. The geometry of the transition state requires the alkoxide oxygen and the leaving bromide ion to be anti-periplanar. The displacement of the bromide leaving group forms the strained three-membered oxirane ring[3].
    

Stereochemical Fidelity: A critical aspect of this transformation is the complete retention of the absolute configuration at the chiral center. Because the nucleophilic attack occurs at the achiral C2 position, the C–O bond at the chiral C1 position is never broken. Based on Cahn-Ingold-Prelog (CIP) priority rules, the relative priorities of the substituents at C1 in the bromohydrin (


) map directly to the priorities in the resulting epoxide (

). Consequently, the (1S)-bromohydrin yields the (S)-epoxide with >99% stereochemical fidelity.

Mechanism A (1S)-2-Bromo-1- (2-chlorophenyl)ethanol B Alkoxide Intermediate (Deprotonation at C1) A->B NaOH / H2O TBAB (PTC) C Intramolecular S_N2 (Anti-periplanar attack) B->C Fast D (S)-1-(2-Chlorophenyl)oxirane C->D - Br⁻

Mechanistic pathway of base-promoted intramolecular S_N2 cyclization.

Experimental Workflows & Protocols (Trustworthiness)

While homogeneous systems utilizing NaH in THF are common in academic settings, they pose significant safety, moisture-sensitivity, and scalability challenges. A highly efficient, self-validating alternative is a biphasic liquid-liquid system (DCM/Water) utilizing aqueous NaOH and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

Why a biphasic system? This approach prevents the base-catalyzed hydrolysis (ring-opening) of the newly formed epoxide. As the oxirane is formed at the aqueous-organic interface, it rapidly partitions into the organic layer (DCM), physically isolating it from the aqueous hydroxide and preventing diol formation[3].

Step-by-Step Biphasic Protocol
  • Reaction Setup : In a 1 L jacketed reactor, dissolve 100 g (0.42 mol) of (1S)-2-bromo-1-(2-chlorophenyl)ethanol in 400 mL of dichloromethane (DCM). Add 6.8 g (0.021 mol, 5 mol%) of tetrabutylammonium bromide (TBAB).

  • Base Addition : Cool the mixture to 0–5 °C. Begin vigorous agitation (400 rpm) to ensure optimal interfacial mixing. Slowly add 100 mL of a 50% (w/w) aqueous NaOH solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation.

  • Biphasic Reaction & In-Process Control (IPC) : Warm the reaction to 20 °C and stir for 2–4 hours. Self-Validation Step: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 4:1) until the bromohydrin peak is completely consumed.

  • Workup & Extraction : Halt agitation and allow the phases to separate. Decant the lower organic (DCM) layer. Extract the aqueous layer with an additional 100 mL of DCM. Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (200 mL). Self-Validation Step: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to ensure complete removal of base prior to distillation. Dry the organic phase over anhydrous

    
    .
    
  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure (30 °C, 50 mbar). Purify the crude pale-yellow oil via short-path vacuum distillation (b.p. 95–98 °C at 2 mmHg) to yield (S)-1-(2-chlorophenyl)oxirane as a colorless liquid.

Workflow Step1 1. Reaction Setup Dissolve (1S)-bromohydrin in DCM Add TBAB (0.05 eq) Step2 2. Base Addition Dropwise addition of 50% aq. NaOH Maintain 0-5 °C Step1->Step2 Step3 3. Biphasic Reaction Vigorous stirring (400 rpm) 2-4 hours at 20 °C Step2->Step3 Step4 4. Workup & Extraction Phase separation Wash organic layer with brine until pH 7 Step3->Step4 Step5 5. Purification Solvent evaporation Vacuum distillation Step4->Step5

Step-by-step experimental workflow for the biphasic synthesis of the chiral epoxide.

Data Presentation

Table 1: Optimization of Reaction Conditions

Comparison of base/solvent systems demonstrating the superiority of the biphasic PTC approach.

Base SystemSolventAdditiveTime (h)Conversion (%)Isolated Yield (%)Purity (ee %)
NaH (1.5 eq)THFNone6>997899.1

(2.0 eq)
AcetoneNone12857099.0
NaOH (aq, 50%)DCMNone8604598.5
NaOH (aq, 50%) DCM TBAB (5 mol%) 3 >99 92 >99.5
Table 2: Analytical Characterization Data

Validation metrics for the isolated (S)-1-(2-chlorophenyl)oxirane.

Analytical MethodObserved Data / Specification

H NMR
(400 MHz,

)

7.42-7.18 (m, 4H, Ar-H), 4.21 (dd, J = 4.0, 2.5 Hz, 1H, CH), 3.15 (dd, J = 5.5, 4.0 Hz, 1H,

), 2.68 (dd, J = 5.5, 2.5 Hz, 1H,

)

C NMR
(100 MHz,

)

135.8, 132.4, 129.1, 128.8, 127.0, 126.5 (Ar-C), 50.2 (CH), 50.0 (

)
Chiral HPLC Chiralcel OD-H column; Hexane/i-PrOH (99:1); Flow: 1.0 mL/min;

(S-isomer) = 8.4 min,

(R-isomer) = 9.2 min. ee > 99.5%
Optical Rotation

= -35.2° (c = 1.0,

)

References

  • Archelas, A. et al. Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology. Discusses the high value of chiral epoxides like 2-chlorostyrene oxide as pharmaceutical intermediates. URL: [Link]

  • Yuan, S. et al. New drug approvals for 2019: Synthesis and clinical applications. European Journal of Medicinal Chemistry. Details the synthesis of Cenobamate utilizing (R)- and (S)-2-chlorostyrene oxide derivatives. URL:[Link]

Sources

Application Note & Protocol: High-Throughput Screening of Ketoreductases for the Asymmetric Reduction of o-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern pharmaceutical synthesis. Ketoreductases (KREDs) have emerged as powerful biocatalysts for these transformations due to their exceptional stereoselectivity and operation under mild, environmentally benign conditions.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and application of KREDs for the specific reduction of o-chloroacetophenone to its corresponding chiral alcohol, a valuable building block in pharmaceutical intermediates. We will delve into the underlying principles, provide detailed, field-proven protocols for high-throughput screening, and discuss critical aspects of data analysis and troubleshooting.

Introduction: The Imperative for Chiral Alcohols and the Rise of KREDs

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure molecules is therefore a critical challenge in drug development.[4] Traditional chemical methods for asymmetric reduction often rely on stoichiometric amounts of chiral reagents or expensive heavy metal catalysts, which can present both economic and environmental drawbacks.[5]

Ketoreductases (KREDs), a class of oxidoreductase enzymes (EC 1.1.1.x), offer a compelling alternative.[6] They utilize readily available nicotinamide cofactors (NADH or NADPH) to catalyze the transfer of a hydride to the carbonyl carbon of a ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).[5][6] The broad substrate scope and diverse stereoselectivity found in nature, coupled with the power of modern protein engineering, have led to the development of extensive KRED libraries, making them highly accessible for process development.[1][2][7]

The target of this application note, o-chloroacetophenone, presents a substrate of significant interest. The resulting chiral 1-(2-chlorophenyl)ethanol is a key precursor for several active pharmaceutical ingredients.[8] This guide will provide the necessary framework to efficiently screen a panel of KREDs to identify the optimal biocatalyst for this specific transformation.

Foundational Principles of KRED-Catalyzed Reduction

The Catalytic Cycle and Cofactor Dependency

The core of the KRED-catalyzed reaction is the reversible reduction of a ketone to a secondary alcohol. This process is dependent on the nicotinamide cofactor, either NADH or NADPH, which serves as the hydride donor.[6] The choice between NADH and NADPH is enzyme-specific, and modern screening kits often include enzymes with a preference for one or the other.[7]

The high cost of these cofactors makes their stoichiometric use in a large-scale synthesis prohibitive.[9] Therefore, an efficient in situ cofactor regeneration system is essential for a practical and economical process.[9][10][11]

Cofactor Regeneration Systems: Driving the Reaction Forward

There are two primary strategies for cofactor regeneration commonly employed in KRED screening and process development:

  • Substrate-Coupled Regeneration: This is the simplest approach, where a sacrificial alcohol, typically isopropanol, is added in large excess.[5] Many KREDs can catalyze the oxidation of isopropanol to acetone, simultaneously reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH).[5][12]

  • Enzyme-Coupled Regeneration: This method utilizes a second enzyme and a corresponding sacrificial substrate.[10][12] A common and highly effective system pairs glucose dehydrogenase (GDH) with D-glucose.[5][10][13] GDH oxidizes glucose to gluconolactone, which then hydrolyzes to gluconic acid, while reducing NAD(P)⁺ to NAD(P)H.[10] This system is often favored due to the favorable thermodynamics and the benign nature of the byproducts.[14]

Diagram: KRED Catalytic Cycle with Cofactor Regeneration

KRED_Cycle cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration (GDH System) o-Chloroacetophenone o-Chloroacetophenone KRED_E KRED (Enzyme) o-Chloroacetophenone->KRED_E Substrate Binding Chiral_Alcohol (R)- or (S)-1-(2-chlorophenyl)ethanol KRED_E->Chiral_Alcohol Product Release NADP NADP+ KRED_E->NADP NADPH NADPH NADPH->KRED_E Cofactor Binding GDH Glucose Dehydrogenase (GDH) NADP->GDH NADP->GDH Recycling GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED catalytic cycle coupled with a GDH-based cofactor regeneration system.

High-Throughput Screening Protocol

This protocol is designed for the screening of a KRED library, such as those commercially available from suppliers like Codexis or Prozomix, in a 96-well plate format.[7][15]

Materials and Reagents
  • KRED Screening Kit (containing multiple lyophilized KRED enzymes)

  • o-Chloroacetophenone (substrate)

  • Nicotinamide cofactor (NADP⁺ or NAD⁺, as recommended by the kit manufacturer)

  • Cofactor regeneration system components:

    • For GDH system: D-glucose and Glucose Dehydrogenase (GDH)

    • For isopropanol system: Isopropanol (IPA)

  • Buffer solution (e.g., 100 mM Potassium Phosphate buffer, pH 7.0)

  • Organic solvent for substrate stock and extraction (e.g., DMSO, MTBE, or Ethyl Acetate)

  • 96-well microplates (reaction plates and deep-well plates for extraction)

  • Plate shaker with temperature control

  • Centrifuge with a plate rotor

  • Multichannel pipette

  • Analytical instrumentation for analysis (Chiral GC or HPLC)

Preparation of Stock Solutions
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.0.

  • Substrate Stock Solution: Prepare a 500 mM stock solution of o-chloroacetophenone in DMSO. Note: Substrate solubility can be a limiting factor; ensure complete dissolution.

  • Cofactor Stock Solution: Prepare a 20 mM stock solution of NADP⁺ (or NAD⁺) in the reaction buffer. Note: Cofactor solutions can be unstable; prepare fresh or store frozen in aliquots.[16]

  • GDH Stock Solution (if applicable): Prepare a 200 U/mL stock solution of GDH in the reaction buffer.

  • Glucose Stock Solution (if applicable): Prepare a 1 M stock solution of D-glucose in the reaction buffer.

Experimental Workflow

The following workflow outlines the steps for setting up the KRED screening reactions in a 96-well plate.

Diagram: KRED Screening Workflow

Screening_Workflow start Start: Prepare Reagents & Stock Solutions prep_plate Aliquot KREDs into 96-well plate start->prep_plate add_mastermix Prepare & Add Reaction Master Mix prep_plate->add_mastermix add_substrate Add Substrate Stock to Initiate Reaction add_mastermix->add_substrate incubate Incubate with Shaking (e.g., 24h, 30°C) add_substrate->incubate quench Quench Reaction (e.g., with organic solvent) incubate->quench extract Extract Product with Organic Solvent quench->extract analyze Analyze by Chiral GC/HPLC extract->analyze end End: Identify Hits analyze->end

Caption: High-throughput KRED screening workflow from setup to analysis.

Detailed Reaction Setup (per well)

This protocol is for a final reaction volume of 200 µL.

  • Enzyme Dispensing: Into each well of a 96-well plate, place a defined amount of each individual KRED (e.g., 2-5 mg of lyophilized powder, as recommended by the supplier). Include a negative control well with no KRED.

  • Master Mix Preparation (GDH System): Prepare a master mix for the desired number of reactions (plus a 10% excess to account for pipetting errors). For each 200 µL reaction, the master mix should contain:

    • 156 µL 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 20 µL 1 M D-Glucose solution

    • 2 µL 20 mM NADP⁺ solution

    • 2 µL 200 U/mL GDH solution

  • Reaction Initiation:

    • Add 180 µL of the master mix to each well containing the KREDs.

    • To initiate the reactions, add 20 µL of the 500 mM o-chloroacetophenone stock solution to each well. The final concentrations will be:

      • o-chloroacetophenone: 50 mM

      • NADP⁺: 0.2 mM

      • GDH: 2 U/mL

      • D-Glucose: 100 mM

  • Incubation: Seal the plate and incubate at 30°C with vigorous shaking (e.g., 800 rpm) for 24 hours. Proper mixing is crucial for overcoming potential mass transfer limitations.[16]

Workup and Analysis
  • Quenching and Extraction: After the incubation period, add 400 µL of an organic solvent (e.g., Ethyl Acetate or MTBE) to each well. Seal the plate and shake vigorously for 10-15 minutes to quench the reaction and extract the product.

  • Phase Separation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Sample Preparation for Analysis: Carefully transfer an aliquot of the organic layer to a new plate or vials for analysis by chiral GC or HPLC.

  • Chiral Analysis: The enantiomeric excess (ee) and conversion must be determined using a suitable chiral analytical method. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase is required to separate the (R)- and (S)-enantiomers of 1-(2-chlorophenyl)ethanol.[17][18]

    • Conversion (%): ([Product] / ([Substrate] + [Product])) * 100

    • Enantiomeric Excess (% ee): (([R-enantiomer] - [S-enantiomer]) / ([R-enantiomer] + [S-enantiomer])) * 100 (assuming the R-enantiomer is the major product).

Data Interpretation and Hit Identification

The primary goal of the screen is to identify "hits" – KREDs that exhibit both high conversion and high enantioselectivity. The results should be compiled into a table for clear comparison.

Table 1: Representative KRED Screening Data for o-Chloroacetophenone Reduction

KRED IDConversion (%)Enantiomeric Excess (% ee)Predominant Enantiomer
KRED-1019899(S)
KRED-1021585(R)
KRED-103>99>99(R)
KRED-1049297(S)
KRED-1055Not Determined-
............
Control<1Not Applicable-

A successful "hit" would be an enzyme like KRED-103 , which provides excellent conversion and enantioselectivity for the (R)-enantiomer, or KRED-101 for the (S)-enantiomer. These hits can then be selected for further optimization studies.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Across All Enzymes - Inactive cofactor or regeneration system.- Substrate or product inhibition.- Incorrect buffer pH.- Prepare fresh cofactor and GDH solutions.[16]- Run a positive control with a known substrate (e.g., acetophenone).- Lower the initial substrate concentration.- Verify the pH of the buffer.
Low Conversion for Specific Enzymes - Enzyme is not active on the substrate.- Insufficient enzyme concentration.- This is an expected result for some enzymes; focus on the active ones.- Re-screen with a higher concentration of the specific KRED.
Low Enantioselectivity - The enzyme is inherently non-selective for this substrate.- Racemization of the product under reaction conditions.- Select a different KRED hit.- Consider reaction optimization (e.g., lower temperature, shorter reaction time).
Poor Reproducibility - Inconsistent dispensing of lyophilized enzyme powder.- Inadequate mixing during reaction.- Evaporation from wells.- Consider preparing enzyme stock solutions if possible.- Ensure the plate shaker provides vigorous and uniform agitation.- Use high-quality plate seals.
Issues with Analytical Method - Poor separation of enantiomers.- Co-elution with substrate or byproducts.- Optimize the chiral GC/HPLC method (e.g., temperature program, mobile phase composition).[17][18]- Ensure the extraction method effectively removes interfering components.

Conclusion

The systematic screening of ketoreductase libraries is a powerful and efficient strategy for identifying ideal biocatalysts for the synthesis of chiral alcohols.[6][19] The protocols and principles outlined in this application note provide a robust framework for researchers to successfully screen for and identify KREDs capable of reducing o-chloroacetophenone with high conversion and stereoselectivity. The identified "hit" enzymes can then serve as the starting point for process optimization and scale-up, ultimately enabling a more sustainable and efficient route to valuable pharmaceutical intermediates.

References

  • Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Chemical Record, 21(7), 1611-1630. [Link]

  • Chaplin, J. A., et al. (2015). A rapid, inexpensive and colorimetric high-throughput assay format for the screening commercial ketoreductase panels, providing indication of substrate scope, co-factor specificity and enantioselectivity. ResearchGate. [Link]

  • Zhang, R., et al. (2018). Carbonyl group-dependent high-throughput screening and enzymatic characterization of diaromatic ketone reductase. Catalysis Science & Technology, 8(15), 3839-3846. [Link]

  • de Andrade, L. S., et al. (2018). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Periodica Polytechnica Chemical Engineering, 62(2), 226-232. [Link]

  • Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. [Link]

  • Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. Analytical Chemistry, 95(39), 14597-14605. [Link]

  • Various Authors. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.
  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Codexis. [Link]

  • Rong, J., & Gonzalez, D. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]

  • Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. Figshare. [Link]

  • Yang, T., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923984. [Link]

  • de Miranda, A. S., et al. (2018). Screening of commercial ketoreductases for reduction of acetophenone (2a). ResearchGate. [Link]

  • Various Authors. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.
  • Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. [Source Not Available].
  • Fantin, G., et al. (2000). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Scite.ai. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. [Link]

  • Bräsen, C., et al. (2014). General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH. PMC. [Link]

  • Prozomix Limited. (n.d.). KREDs. Prozomix. [Link]

  • Wang, Y., et al. (2017). Cofactor NAD(P)H regeneration inspired by heterogeneous pathways. Chem, 2(5), 621-654. [Link]

  • Wang, Y., et al. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. CORE. [Link]

  • Kunjapur, A. M., & Prather, K. L. J. (2009). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. PMC. [Link]

  • Various Authors. (n.d.).
  • Truppo, M. D., et al. (2008). A Dual Wavelength Assay for the Rapid Determination of Enantioselectivity of Ketoreductase Enzymes. Wiley-VCH. [Link]

  • Various Authors. (n.d.). Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... ResearchGate. [Link]

  • Schmölzer, K., et al. (2016). (A) Bioreductions of 300 mM o-chloroacetophenone with lyophilized and... ResearchGate. [Link]

  • Various Authors. (n.d.). Enantioselective ketone reduction of 4′‐chloroacetophenone using gold‐platinum NPs with NRase as a H2‐driven NADH recycling catalyst. ResearchGate. [Link]

  • Various Authors. (n.d.). Ketoreductases and uses thereof.
  • Totten, L. A., et al. (1998). Evidence for Reduction of 2-Chloroacetophenone by Hydride Transfer. Environmental Science & Technology, 32(15), 2243-2247. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1684-1704. [Link]

  • Various Authors. (n.d.). KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H... ResearchGate. [Link]

  • Various Authors. (n.d.). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. [Source Not Available].
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Patsch, D., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PMC. [Link]

  • Various Authors. (n.d.). KRED catalysed reduction of prochiral ketones. ResearchGate. [Link]

  • Various Authors. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. PMC. [Link]

Sources

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of 2-Bromo-1-(2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Halohydrins

Chiral halohydrins are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their bifunctional nature, possessing both a hydroxyl group and a halogen on adjacent stereogenic centers, allows for a diverse array of subsequent chemical transformations. The enantioselective synthesis of these motifs provides a direct route to enantiopure epoxides, amino alcohols, and other key intermediates for the synthesis of complex, biologically active molecules. The target molecule of this guide, (R)- or (S)-2-bromo-1-(2-chlorophenyl)ethanol, is a precursor to chiral pharmaceuticals where precise stereochemical control is paramount for therapeutic efficacy and safety. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, operationally simple, and efficient method for the production of such chiral alcohols from their corresponding prochiral ketones.[1][2] This application note provides a detailed guide to the asymmetric transfer hydrogenation of 2-bromo-1-(2-chlorophenyl)ethanone, focusing on practical protocols and the underlying scientific principles.

Core Principles of Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a redox reaction where a hydrogen donor, typically a simple organic molecule like isopropanol or formic acid, transfers hydrogen to a substrate, such as a ketone, mediated by a chiral catalyst.[1] This process avoids the need for high-pressure gaseous hydrogen, making it more accessible and safer for standard laboratory settings.

The cornerstone of this transformation is the chiral catalyst, most notably the well-defined ruthenium(II) complexes developed by Noyori and co-workers.[3] These catalysts, often featuring a chiral N-sulfonated 1,2-diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), operate through a "metal-ligand bifunctional" mechanism.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for Noyori-type ATH catalysts involves a concerted, outer-sphere hydrogen transfer. The key steps are:

  • Catalyst Activation: The pre-catalyst, typically a Ru-Cl species, reacts with the hydrogen donor (e.g., formate from a formic acid/triethylamine mixture) to form the active ruthenium-hydride (Ru-H) complex.

  • Substrate Coordination and Hydrogen Transfer: The ketone substrate interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the diamine ligand. This positions the ketone for a stereoselective hydride transfer from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from the N-H group to the carbonyl oxygen. This occurs in a six-membered pericyclic transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then regenerated by another molecule of the hydrogen donor to complete the catalytic cycle.

The high level of enantioselectivity is governed by the specific steric and electronic interactions within the chiral pocket of the catalyst during the transition state.

Visualizing the Process

The Noyori ATH Catalytic Cycle

ATH_Mechanism cluster_cycle Catalytic Cycle Ru-Cl [Ru]-Cl (Pre-catalyst) Ru-H [Ru]-H (Active Catalyst) Ru-Cl->Ru-H H-donor (e.g., HCOOH/NEt₃) TS Six-membered Transition State Ru-H->TS + Ketone (Substrate) Ru-Alcohol [Ru]-Alcohol Complex TS->Ru-Alcohol Hydride & Proton Transfer Ru-Alcohol->Ru-Cl + H-donor - Chiral Alcohol End Ru-Alcohol->End Product Release Start Start->Ru-Cl Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Catalyst, Substrate & H-Donor Setup->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Enantiomeric Excess (HPLC/GC) Purification->Analysis End End Analysis->End

Caption: A general workflow for the asymmetric transfer hydrogenation experiment.

Experimental Protocol

This protocol is adapted from procedures reported for the asymmetric transfer hydrogenation of α-bromoacetophenones using tethered Ru(II) catalysts, which have shown high efficiency and selectivity for such substrates. [6]

Materials and Equipment
  • Substrate: 2-bromo-1-(2-chlorophenyl)ethanone

  • Catalyst: (S,S)- or (R,R)-[RuCl(TsDPEN)(p-cymene)] or a tethered variant. The choice of enantiomer determines the chirality of the product alcohol.

  • Hydrogen Donor: Formic acid (HCOOH) and triethylamine (NEt₃) as a 5:2 azeotropic mixture, or formic acid and potassium formate (HCOOK).

  • Solvent: A suitable organic solvent such as ethyl acetate (EtOAc), or a biphasic system like EtOAc/water.

  • Equipment: Schlenk flask or a round-bottom flask with a septum, magnetic stirrer, temperature-controlled bath, standard glassware for workup and purification, rotary evaporator, and analytical instruments (TLC, HPLC or GC with a chiral column).

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., (R,R)-[RuCl(TsDPEN)(p-cymene)], typically 0.1-1.0 mol%).

    • The use of an inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.

  • Addition of Reagents:

    • Add the solvent system. For α-bromo ketones, a mixture of ethyl acetate and water can be effective at suppressing side reactions. [6] * Add 2-bromo-1-(2-chlorophenyl)ethanone (1.0 equivalent).

    • Add the hydrogen source. A combination of formic acid (3.0 equivalents) and potassium formate (1.0 equivalent) has been shown to be highly selective for the desired halohydrin. [6]Alternatively, a 5:2 azeotropic mixture of formic acid and triethylamine can be used.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at a controlled temperature. For α-halo ketones, a temperature range of 28-60°C is often employed. [6] * The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis.

  • Work-up and Purification:

    • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 2-bromo-1-(2-chlorophenyl)ethanol.

Data and Analysis

The success of the asymmetric transfer hydrogenation is determined by the chemical yield and the enantiomeric excess (ee) of the product.

Table of Expected Performance

While specific data for 2-bromo-1-(2-chlorophenyl)ethanone is not widely published, the following table provides representative data for the ATH of related α-haloacetophenones using tethered Ru(II) catalysts, which are expected to provide a strong indication of performance.

SubstrateCatalystHydrogen DonorSolventTemp (°C)Time (h)Yield (%)ee (%)
2-Bromoacetophenone(S,S)-oxo-tethered Ru(II)HCOOH/HCOOKEtOAc/H₂O60498>99
2-Chloroacetophenone(S,S)-oxo-tethered Ru(II)HCOOH/HCOOKEtOAc/H₂O604>99>99
2-Bromo-1-(o-tolyl)ethanone(R,R)-tethered TsDPEN-RuDMAB---HighHigh

Data adapted from literature on similar substrates.[6][7]

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the chiral alcohol product is a critical measure of the stereoselectivity of the reaction. It is typically determined using chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The purified product is dissolved in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) and injected onto a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks.

  • Chiral Gas Chromatography (GC): For volatile products, chiral GC with a chiral capillary column can also be used for enantiomeric separation and quantification.

The ee is calculated using the following formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Conclusion and Outlook

Asymmetric transfer hydrogenation provides a robust, safe, and highly efficient method for the synthesis of enantiomerically enriched 2-bromo-1-(2-chlorophenyl)ethanol. The use of well-defined, bifunctional ruthenium catalysts allows for excellent control over stereochemistry, yielding products with high enantiomeric excess. The operational simplicity of this methodology makes it highly attractive for both academic research and industrial-scale production of chiral intermediates for the pharmaceutical industry. Further optimization of reaction parameters such as catalyst loading, solvent, and temperature for this specific substrate can lead to even more efficient and economical synthetic processes.

References

  • Mishra, B., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ChemistrySelect, 6(13), 3185-3204. Available from: [Link]

  • Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. Available from: [Link]

  • Yuki, T., et al. (2018). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Advanced Synthesis & Catalysis, 360(3), 551-559. Available from: [Link]

  • Mishra, B., & Bhanage, B. M. (2020). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 10(42), 25055-25062. Available from: [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(16), 6734-6753. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. Retrieved from [Link]

  • Wang, Z., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4102-4105. Available from: [Link]

  • Wang, C., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available from: [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. Retrieved from [Link]

  • Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(2), 118-125. Available from: [Link]

  • Pérez, D. G., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3348. Available from: [Link]

  • Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(2-chlorophenyl)ethan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • reposiTUm. (n.d.). ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Retrieved from [Link]

  • ResearchGate. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, 2(12), 1818-1821. Available from: [Link]

  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 77(1), 1-13. Available from: [Link]

Sources

Technical Application Note: Enantioselective Cyclization of (1S)-2-bromo-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide to the base-promoted cyclization of (1S)-2-bromo-1-(2-chlorophenyl)ethanol. This protocol is designed for researchers in process chemistry and drug development, specifically those targeting the synthesis of (S)-2-(2-chlorophenyl)oxirane (also known as (S)-2-chlorostyrene oxide), a critical chiral building block for antiplatelet therapeutics such as Clopidogrel .

Part 1: Executive Summary & Scientific Rationale

Process Overview

The conversion of (1S)-2-bromo-1-(2-chlorophenyl)ethanol to its corresponding epoxide is a classic Williamson ether synthesis variant. Unlike intermolecular reactions, this intramolecular cyclization is entropically favored and stereospecific. The reaction proceeds via the deprotonation of the secondary alcohol followed by a backside nucleophilic attack of the resulting alkoxide on the adjacent carbon bearing the bromine atom.

Stereochemical Integrity (Critical Parameter)
  • Mechanism: Intramolecular

    
     substitution.
    
  • Chiral Center: The stereocenter is located at the benzylic carbon (

    
    ).
    
  • Bond Breaking: The C-O bond at the chiral center remains intact throughout the reaction. The bond breaking occurs at the non-chiral primary carbon (

    
    ).
    
  • Outcome: The reaction proceeds with Retention of Configuration at the chiral center.

    • Reactant: (1S)-configuration.

    • Product: (S)-configuration.

Note: Any loss of enantiomeric excess (ee) typically arises from competitive side reactions (e.g., racemization via benzylic carbocation formation under acidic conditions) rather than the cyclization mechanism itself.

Industrial Relevance

The resulting epoxide, (S)-2-(2-chlorophenyl)oxirane , is a high-value intermediate.[1] It serves as a precursor for:

  • Clopidogrel (Plavix): Via ring-opening with amine nucleophiles to generate the essential chlorophenyl glycine scaffold.

  • Eliprodil: A NMDA receptor antagonist.

  • Chiral Amino Alcohols: Via regioselective ring opening.

Part 2: Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction is initiated by a base (


). The kinetics are generally second-order overall (first order in substrate, first order in base), though this can vary under Phase Transfer Catalysis (PTC) conditions.

Mechanism Start (1S)-Bromohydrin (Substrate) Deprot Deprotonation (Fast Equilibrium) Start->Deprot + Base (OH- or OR-) Alkoxide Chiral Alkoxide Intermediate Deprot->Alkoxide - H2O / ROH TS Transition State (Backside Attack) Alkoxide->TS Intramolecular SN2 Product (S)-Epoxide (Product) TS->Product - Br-

Figure 1: Mechanistic pathway showing the retention of stereochemistry at the benzylic position.

Optimization Parameters

The choice of base and solvent system significantly impacts yield and reaction rate.

ParameterMethod A: Biphasic (Recommended)Method B: Anhydrous
Base 5-10M NaOH or KOH (aq)Potassium tert-butoxide (

-BuOK)
Solvent DCM or TolueneAnhydrous THF
Catalyst TBAB (1-5 mol%)None
Temp 0°C to 25°C-10°C to 0°C
Time 1 - 4 Hours< 30 Minutes
Pros Scalable, robust, moisture tolerantExtremely fast, high yield
Cons Slower without PTC, emulsion riskRequires dry solvents, higher cost

Part 3: Detailed Experimental Protocols

Protocol A: Biphasic Cyclization (High Scalability)

Recommended for gram-to-kilogram scale synthesis where moisture exclusion is difficult.

Reagents:

  • (1S)-2-bromo-1-(2-chlorophenyl)ethanol (1.0 equiv)

  • Dichloromethane (DCM) (5-10 volumes)

  • Sodium Hydroxide (NaOH), 20% aq. solution (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Procedure:

  • Dissolution: Charge the reaction vessel with (1S)-2-bromo-1-(2-chlorophenyl)ethanol and DCM. Stir until fully dissolved.

  • Catalyst Addition: Add TBAB to the organic phase. Stir for 5 minutes at 20°C.

  • Cyclization: Add the 20% NaOH solution dropwise over 15 minutes, maintaining the internal temperature between 20-25°C.

    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3] The starting bromohydrin (

    
    ) should disappear, and the epoxide (
    
    
    
    ) should appear.
  • Quench & Separation: Once complete (typically 2-3 hours), stop stirring and allow phases to separate. Collect the lower organic layer.

  • Extraction: Extract the aqueous layer once with DCM.[4] Combine organic layers.

  • Wash: Wash the combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual base and catalyst.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
  • Yield: Expect 90-95% yield as a colorless to pale yellow oil.

Protocol B: Rapid Anhydrous Cyclization (High Purity)

Recommended for small-scale or high-throughput screening where speed is critical.

Reagents:

  • (1S)-2-bromo-1-(2-chlorophenyl)ethanol (1.0 equiv)

  • Anhydrous THF (10 volumes)

  • Potassium tert-butoxide (

    
    -BuOK) (1.1 equiv)
    

Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the bromohydrin in anhydrous THF. Cool to 0°C.[4]
    
  • Addition: Add

    
    -BuOK (solid or 1M solution in THF) portion-wise over 5 minutes.
    
  • Reaction: Stir at 0°C. The reaction is typically complete within 15-30 minutes due to the high basicity and solubility of the alkoxide.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[2][4]
    
  • Purification: Dry and concentrate. This method often yields product requiring no further purification.

Part 4: Process Workflow & Quality Control

Workflow Input Input: (1S)-Bromohydrin Reaction Biphasic Reaction (DCM / NaOH / TBAB) Input->Reaction PhaseSep Phase Separation (Remove Aqueous Waste) Reaction->PhaseSep Wash Wash & Dry (Water/Brine -> Na2SO4) PhaseSep->Wash Conc Concentration (Vac < 40°C) Wash->Conc QC QC Analysis (Chiral HPLC / NMR) Conc->QC

Figure 2: Standard operating procedure workflow for the biphasic synthesis route.

Analytical Standards
  • Appearance: Colorless liquid.[2]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.45-7.20 (m, 4H, Ar-H), 4.25 (dd, 1H, benzylic oxirane-H), 3.18 (dd, 1H, oxirane-
    
    
    ), 2.65 (dd, 1H, oxirane-
    
    
    ).
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10 or 95:5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV @ 220 nm.

    • Target: ee > 98%.

Part 5: Safety & Troubleshooting

Safety Profile (E-E-A-T)
  • Epoxide Hazard: Epoxides are potent alkylating agents. They are potential mutagens and carcinogens. Always handle in a fume hood with double nitrile gloves.

  • Exotherm: The reaction with

    
    -BuOK is exothermic. Strict temperature control is required to prevent thermal runaway or polymerization.
    
  • Waste: Aqueous waste from Method A contains quaternary ammonium salts (TBAB), which are toxic to aquatic life. Dispose of as hazardous chemical waste.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor mixing in biphasic systemIncrease stirring speed (RPM); ensure TBAB is fresh.
Low Yield Hydrolysis of epoxideReduce reaction time; ensure pH is not acidic during workup; keep temp < 40°C.
Racemization Acidic contamination or

pathway
Ensure basic conditions are maintained; avoid high temperatures which might promote carbocation formation.
Emulsion Surfactant effect of TBABAdd solid NaCl to saturate the aqueous layer; filter through Celite if necessary.

Part 6: References

  • Sharpless, K. B., et al. (1980).[4] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Sanofi-Aventis. (2008). "Process for the preparation of Clopidogrel." World Intellectual Property Organization, WO/2008/034912. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis." Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • BenchChem. "Technical Guide to Chiral Epoxides." BenchChem Technical Library. Link

  • Master Organic Chemistry. "Formation of Epoxides from Halohydrins." Link

Sources

Application Notes & Protocols: Ruthenium-Catalyzed Asymmetric Reduction of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral α-Halohydrins

Optically active α-halohydrins are invaluable chiral building blocks in modern organic synthesis and pharmaceutical development. Their bifunctional nature, possessing both a stereogenic alcohol center and a reactive carbon-halogen bond, allows for versatile transformations into critical motifs such as chiral epoxides, amino alcohols, and other complex molecular architectures. The stereoselective synthesis of these intermediates is therefore a paramount objective. Among the most powerful and practical methods to achieve this is the asymmetric reduction of prochiral α-halo ketones. Ruthenium-based catalysts, pioneered by Noyori and others, have emerged as exceptionally efficient and selective systems for this transformation, offering high yields and outstanding enantioselectivities under mild conditions.[1][2][3]

This guide provides an in-depth exploration of the ruthenium-catalyzed asymmetric reduction of α-bromo ketones, detailing the underlying mechanisms, key experimental parameters, and step-by-step protocols for both asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).

Mechanistic Pillars: Transfer Hydrogenation vs. High-Pressure Hydrogenation

The asymmetric reduction of ketones with ruthenium catalysts primarily proceeds via two distinct, yet related, mechanistic pathways: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH). The choice between them depends on the desired experimental setup, substrate compatibility, and available equipment.

Asymmetric Transfer Hydrogenation (ATH)

ATH is prized for its operational simplicity, as it avoids the need for high-pressure hydrogenation equipment.[4][5] The hydrogen source is typically a readily available organic molecule, most commonly an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol. The most widely recognized catalysts for this transformation are the Noyori-Ikariya type complexes, such as RuCl, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.[6]

The catalytic cycle is understood to operate through a "metal-ligand bifunctional" or "outer-sphere" mechanism.[7][8]

  • Activation: The Ru(II)-Cl precatalyst reacts with the hydrogen donor (e.g., formate) to generate the active 18-electron Ru-hydride species.

  • Hydrogen Transfer: The ketone substrate does not coordinate directly to the ruthenium center. Instead, it forms a six-membered pericyclic transition state involving the Ru-H hydride and the N-H proton of the chiral diamine ligand.

  • Stereoinduction: The hydride is transferred to the carbonyl carbon while the proton is transferred to the carbonyl oxygen in a concerted step. The facial selectivity is dictated by the steric arrangement of the chiral ligand, which preferentially allows the ketone to approach from the least hindered direction.[9]

  • Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by the hydrogen donor to complete the cycle.

ATH Catalytic Cycle cluster_cycle Catalytic Cycle Precatalyst [Ru-Cl] Active_Catalyst [Ru-H] Precatalyst->Active_Catalyst + HCOO⁻ - Cl⁻ Transition_State [Ru-H---C=O---H-N] Active_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex [Ru] + R-CH(OH)R' Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst + HCOOH Product Chiral α-Bromo Alcohol Product_Complex->Product Release Ketone α-Bromo Ketone caption Fig 1: ATH Catalytic Cycle

Caption: Fig 1: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation employs molecular hydrogen (H₂), often at elevated pressures, as the terminal reductant. The quintessential catalysts for this process are the Noyori-type RuCl₂(diphosphine)(diamine) complexes.[6] A hallmark of this system is the requirement for a base, such as potassium tert-butoxide, to initiate the reaction.

The mechanism also involves a metal-ligand cooperative effect but differs slightly from the ATH pathway:

  • Activation: The Ru(II) precatalyst reacts with H₂ to form a ruthenium hydride species.

  • Hydrogenation: Similar to ATH, the reaction proceeds via an outer-sphere mechanism where the ketone interacts with the Ru-H and N-H moieties.[9] The base plays a crucial role in facilitating the heterolytic cleavage of H₂ and in the overall catalytic turnover.

  • Stereocontrol: The stereochemical outcome is governed by the chirality of both the diphosphine (e.g., BINAP) and the diamine ligands, which create a well-defined chiral pocket around the active site.[10][11]

Experimental Design: Key Parameters for Success

Achieving high conversion and enantioselectivity requires careful optimization of several parameters.

ParameterAsymmetric Transfer Hydrogenation (ATH)Asymmetric Hydrogenation (AH)Rationale & Key Insights
Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] or tethered variants.[RuCl₂((S)-BINAP)((S,S)-DPEN)]The ligand combination creates the chiral environment. TsDPEN is standard for ATH; BINAP/DPEN combinations are classic for AH.[6][12] The choice of (S,S) or (R,R) ligand dictates the product enantiomer.
Hydrogen Source HCOOH/NEt₃ (5:2 azeotrope) or Isopropanol.H₂ gas (1-100 atm).HCOOH/NEt₃ makes the reaction irreversible, often leading to higher conversions.[5] Isopropanol reactions are reversible. H₂ is the most atom-economical reductant.
Solvent Aprotic solvents (DCM, DMF, MeCN) or aqueous media.[13]Protic solvents (Methanol, Ethanol).Solvent choice impacts catalyst solubility and stability. Aqueous systems can offer rate enhancements and green chemistry benefits.[5]
Base Triethylamine (NEt₃) is part of the H-source.Strong, non-nucleophilic base (e.g., t-BuOK).The base in AH is critical for catalyst activation and turnover. Its concentration can affect reaction rates and potential catalyst deactivation.[14]
Temperature 25-60 °C.25-80 °C.Higher temperatures increase reaction rates but may decrease enantioselectivity. The optimal temperature is substrate-dependent.
Substrate/Catalyst (S/C) Ratio 100:1 to 1000:1.500:1 to 10,000:1.High S/C ratios are desirable for process efficiency. Noyori-type catalysts are known for their high turnover numbers.[2]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving hydrogen gas should be conducted behind a blast shield.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Bromoacetophenone

This protocol describes the reduction of 2-bromoacetophenone to (R)-2-bromo-1-phenylethanol using a commercially available Noyori-Ikariya catalyst.

Materials and Reagents:

  • 2-Bromoacetophenone (1.99 g, 10.0 mmol)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (16.0 mg, 0.025 mmol, S/C = 400)

  • Formic acid/Triethylamine azeotrope (5:2 mixture) (10 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl(p-cymene)((S,S)-TsDPEN)] (16.0 mg).

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromoacetophenone (1.99 g), followed by anhydrous DCM (20 mL) and the HCOOH/NEt₃ azeotrope (10 mL).

  • Reaction: Stir the resulting solution at 28 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The enantiomeric excess (e.e.) should be determined using chiral HPLC or GC.

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are working to synthesize the chiral alcohol, 2-bromo-1-(2-chlorophenyl)ethanol, a critical intermediate for various pharmaceutical compounds.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and consistently achieve high enantiomeric excess (ee).

Core Concepts: The Pursuit of Enantiopurity

The asymmetric reduction of a prochiral ketone, such as 2-bromo-1-(2-chlorophenyl)ethanone, involves the preferential addition of a hydride to one of the two enantiotopic faces of the carbonyl group. This process, governed by a chiral catalyst, yields a non-racemic mixture of the two corresponding alcohol enantiomers. The success of this reaction is quantified by the enantiomeric excess (% ee), which measures the degree of stereoselectivity. Achieving high % ee is paramount, as different enantiomers can exhibit vastly different biological activities.

Troubleshooting Guide: From Low Selectivity to High Fidelity

This section addresses the most common issues encountered during the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethanone. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Question 1: My reaction is producing the chiral alcohol with low enantiomeric excess (<90% ee). What are the primary causes and how can I improve the selectivity?

Answer: Low enantioselectivity is the most frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential. We recommend investigating in the order presented below, as this follows a logical workflow from the most to least common issues.[1][2]

Workflow for Troubleshooting Low Enantiomeric Excess

G Start Low ee Observed Catalyst Catalyst System Integrity Start->Catalyst Conditions Reaction Conditions Start->Conditions Reagents Substrate & Reagent Quality Start->Reagents Background Background Reaction Start->Background Cat_Purity Check Purity & Age Catalyst->Cat_Purity Cat_Loading Optimize Loading Catalyst->Cat_Loading Cat_Choice Screen Catalysts Catalyst->Cat_Choice Cond_Temp Lower Temperature Conditions->Cond_Temp Cond_Solvent Screen Solvents Conditions->Cond_Solvent Cond_Conc Adjust Concentration Conditions->Cond_Conc Reag_Purity Purify Ketone Reagents->Reag_Purity Reag_Water Ensure Anhydrous Conditions Reagents->Reag_Water Reag_Source Verify Reductant Quality Reagents->Reag_Source End High ee Achieved Background->End Cat_Purity->End Cat_Loading->End Cat_Choice->End Cond_Temp->End Cond_Solvent->End Cond_Conc->End Reag_Purity->End Reag_Water->End Reag_Source->End

Caption: A logical workflow for troubleshooting low enantioselectivity.

1. Catalyst System Integrity

The chiral catalyst is the cornerstone of the reaction; its condition and concentration are critical.

  • Cause: Catalyst Purity and Decomposition. Catalysts, especially oxazaborolidines (CBS) and Ruthenium-based complexes (Noyori-type), can be sensitive to air and moisture.[2][3] Impurities in the catalyst or its degradation can lead to non-selective pathways.

    • Solution: Use a fresh, high-purity catalyst from a reputable supplier. Handle and store catalysts under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[2]

  • Cause: Inappropriate Catalyst Loading. Both too little and too much catalyst can negatively impact enantioselectivity. Very low loading can slow the desired catalytic reaction, allowing the non-selective background reaction to become more significant.[4] Conversely, high concentrations can sometimes lead to catalyst aggregation, forming dimers or oligomers that may be less selective or inactive.[5]

    • Solution: Systematically screen catalyst loading, starting from the literature-recommended value (typically 1-10 mol%). Analyze the effect of incremental changes on both reaction rate and % ee.

2. Reaction Conditions

The reaction environment dictates the energy difference between the diastereomeric transition states, which directly controls enantioselectivity.

  • Cause: Suboptimal Reaction Temperature. This is one of the most influential parameters. For most asymmetric reductions, higher temperatures increase molecular motion and can reduce the energy difference between the two competing reaction pathways, leading to lower ee.[6]

    • Solution: Lowering the reaction temperature often significantly improves enantioselectivity.[1] It is highly recommended to screen a range of temperatures (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) to find the optimum for this specific substrate-catalyst pairing.

Temperature (°C)Typical Effect on Enantiomeric Excess (% ee)
25 (Room Temp)Baseline
0Often a moderate increase
-20 to -40Frequently shows a significant improvement
-78Can provide the highest ee, but may slow the reaction considerably
Table 1: General impact of reaction temperature on enantioselectivity. Optimal temperature is substrate-dependent and must be determined empirically.
  • Cause: Incorrect Solvent Choice. The solvent influences the conformation and stability of the catalytic transition state.[7] A solvent that solvates the transition state poorly or competes for coordination to the catalyst can disrupt the chiral induction.

    • Solution: Perform the reaction in a variety of high-purity, anhydrous solvents with different polarities and coordinating abilities.[2] For CBS reductions, non-coordinating solvents like toluene or dichloromethane are often preferred. For transfer hydrogenations, the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) is part of the solvent system.[8]

SolventPolarityCommon Use Case
TolueneNon-polarCBS Reductions
Dichloromethane (DCM)Polar aproticCBS Reductions, Sharpless Epoxidation[4]
Tetrahydrofuran (THF)Polar aproticCan be coordinating; may be optimal or detrimental
Isopropanol (IPA)Polar proticTransfer Hydrogenation (as solvent and H-donor)
Table 2: Common solvents and their typical applications in asymmetric reductions.
3. Substrate & Reagent Quality

The purity of all components entering the flask is non-negotiable for achieving high selectivity.

  • Cause: Impurities in the Ketone Substrate. The starting material, 2-bromo-1-(2-chlorophenyl)ethanone, may contain acidic or other reactive impurities that can poison or react with the catalyst.

    • Solution: Purify the ketone substrate immediately before use, for instance, by filtration through a short plug of silica or by recrystallization.

  • Cause: Presence of Water. Many catalyst systems are extremely sensitive to water, which can hydrolyze the catalyst or the reducing agent.[3]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under a strict inert atmosphere.[2]

Question 2: The reaction is slow or gives a low yield, even though the enantioselectivity is acceptable. How can I improve the conversion?

Answer: Low conversion points to issues with catalytic activity or suboptimal reaction parameters.

  • Cause: Catalyst Deactivation. As mentioned, impurities like water, oxygen, or acidic traces can deactivate the catalyst.[2] The product alcohol itself can sometimes inhibit the catalyst by coordinating to the metal center.

    • Solution: Rigorously exclude air and moisture from the reaction.[2] If product inhibition is suspected, consider running the reaction at a higher dilution. For Noyori-type catalysts, ensure proper activation and handling in a glovebox.[2]

  • Cause: Insufficient Reaction Time or Temperature. The reaction may simply be too slow under the conditions optimized for high ee (e.g., very low temperature).

    • Solution: Monitor the reaction progress over time using a suitable analytical technique (TLC, GC, or HPLC). If the reaction has stalled, a slight increase in temperature may be necessary to drive it to completion, though this may require a trade-off with enantioselectivity. Alternatively, increasing the catalyst loading can sometimes improve the rate without compromising ee.

Frequently Asked Questions (FAQs)

  • Q1: Which catalyst system is generally recommended for the reduction of an α-halo ketone like 2-bromo-1-(2-chlorophenyl)ethanone?

    • A1: Both Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation are powerful methods for this class of ketones.[9][10] CBS reductions use a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or BH₃·SMe₂) and are known for their reliability.[11] Noyori-type catalysts, which are ruthenium-based, are also highly efficient and can be used in either transfer hydrogenation (using isopropanol or formic acid/triethylamine as the hydrogen source) or with gaseous hydrogen.[8][12] Biocatalytic methods using ketoreductases (KREDs) are also an excellent, environmentally friendly option, often providing extremely high enantioselectivity.[13][14]

  • Q2: How do I select the correct catalyst enantiomer to obtain the desired (R)- or (S)-alcohol product?

    • A2: The stereochemical outcome is predictable based on the catalyst's configuration. For CBS reductions, a mnemonic is often used: the catalyst directs hydride delivery from the face of the carbonyl where the smaller substituent is oriented away from the bulky group on the catalyst. For Noyori catalysts, the stereochemistry of the chiral diamine ligand dictates the product configuration.[8] Always refer to the original literature for the specific catalyst you are using to confirm the expected outcome. For example, with the CBS catalyst derived from (S)-proline, reduction of an aryl-alkyl ketone generally yields the (R)-alcohol.

Simplified CBS Reduction Mechanism

G Catalyst CBS Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex Coordination Borane Borane (BH3) Borane->Complex TS Six-Membered Transition State (3) Complex->TS Coordination to Ketone Ketone Ketone (R-CO-R') Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product Chiral Alcohol Product_Complex->Product Workup Regen_Catalyst Regenerated Catalyst (1) Product_Complex->Regen_Catalyst Release Regen_Catalyst->Complex Catalytic Cycle

Caption: Simplified catalytic cycle for the CBS reduction.[3]

  • Q3: How can I accurately determine the enantiomeric excess of my product?

    • A3: The most reliable and widely used methods are chiral chromatography techniques.[15] Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) using a chiral stationary phase (CSP) can separate the two enantiomers of the alcohol product, allowing for their quantification by peak area integration.[16] The choice of column and mobile phase is crucial and must be developed for the specific product.

  • Q4: What is a reliable workup procedure that minimizes the risk of racemization?

    • A4: For borane-based reductions, a careful quench is required. After the reaction is complete (as determined by TLC or GC), cool the reaction mixture and slowly add methanol to quench any excess borane. The boron byproducts can then be removed by complexation with diethanolamine followed by an aqueous wash, or by performing several azeotropic distillations with methanol.[6] It is important to avoid strongly acidic or basic conditions during workup if the product's stereocenter is labile. Standard liquid-liquid extraction and drying over an anhydrous salt like Na₂SO₄ or MgSO₄ followed by solvent removal is typical.[17]

Protocols

Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction

This protocol is a general guideline and must be optimized for temperature, time, and stoichiometry for the specific substrate.

Apparatus Setup:

  • Under an inert atmosphere (Argon or Nitrogen), assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Maintain a positive pressure of the inert gas throughout the experiment.

Reaction Procedure:

  • To the flask, add anhydrous Toluene (e.g., 5 mL for a 1 mmol scale reaction).

  • Cool the solvent to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Add the (S)- or (R)-CBS catalyst solution (e.g., 0.1 eq, 0.1 mmol of a 1M solution in toluene).

  • Slowly add the borane source, such as Borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 0.6 - 1.0 eq, 0.6-1.0 mmol), dropwise via syringe. Stir for 10-15 minutes to allow for the formation of the catalyst-borane complex.

  • In a separate flame-dried flask, dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq, 1.0 mmol) in a minimal amount of anhydrous toluene.

  • Add the ketone solution dropwise to the stirred catalyst-borane mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC until the starting material is consumed.

Workup:

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of Methanol (e.g., 2-3 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purify the crude alcohol product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-1-(2-chlorophenyl)ethanol.[17]

Protocol 2: Sample Preparation and Analysis by Chiral HPLC
  • Method Development: Develop a separation method using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® IA). Screen mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol.[16]

  • Sample Preparation: Prepare a stock solution of the purified alcohol product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic alcohol as a reference.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the HPLC system.

  • Analysis: Identify the two peaks corresponding to the (R) and (S) enantiomers using the racemic standard. Integrate the peak areas (A1 and A2) for your reaction sample.

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = [ |A1 - A2| / (A1 + A2) ] * 100

Experimental Workflow Diagram

G Setup Inert Atmosphere Setup (Flame-dried glassware) Cool Cool Anhydrous Solvent (e.g., Toluene to -20°C) Setup->Cool Catalyst Add CBS Catalyst & Borane Source Cool->Catalyst Substrate Add Ketone Solution (Dropwise) Catalyst->Substrate Monitor Monitor Reaction (TLC / GC) Substrate->Monitor Quench Quench with Methanol Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Determine % ee (Chiral HPLC/GC) Purify->Analyze

Caption: Step-by-step experimental workflow for asymmetric reduction.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • MDPI. (2021).
  • BenchChem. (2025). Improving enantiomeric excess in Dip-Cl reductions.
  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • PMC. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
  • BenchChem. (2025).
  • ISOMERLAB. (2021).
  • YouTube. (2021).
  • Indian Academy of Sciences. (n.d.). Effect of substituents on enantioselectivity in chiral oxazaborolidine mediated asymmetric ketone reduction reaction.
  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?.
  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Andrew G. Myers Research Group, Harvard University. (n.d.).
  • PubMed. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model.
  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
  • PMC. (n.d.).
  • Biomedical and Pharmacology Journal. (2015).
  • ResearchGate. (2025).
  • Michigan State University. (2009). Synthesis of Chiral Tertiary Alcohol: Significant Developments.
  • PMC. (2025).
  • Royal Society of Chemistry. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Interchim. (2019). Purification of enantiomers with chiral puriFlash® columns.
  • ACS Publications. (2016).
  • ResearchGate. (n.d.). Synthesis of chiral alcohols from ketones. [Link]

  • Arborpharmchem. (2026).
  • ACS Publications. (2023).
  • UCL Discovery. (n.d.). Biocatalytic Molecular Assembly Utilising Ene-Reductases and Transaminases.
  • MDPI. (2018).
  • Royal Society of Chemistry. (n.d.). Asymmetric syntheses. Part 2.
  • PubChem. (n.d.). 2-Bromo-1-(2-chlorophenyl)ethan-1-ol.
  • PharmaCompass. (n.d.). 2-Bromo-1-(2-chlorophenyl)-1-ethanone.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone.

Sources

Technical Support Center: Optimizing pH for the Biocatalytic Reduction of Chlorophenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the biocatalytic reduction of 2-chloro-1-phenylethanone (chlorophenacyl bromide) and related α-haloketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH optimization for this critical transformation. Asymmetric reduction of prochiral ketones is a cornerstone of modern synthesis, providing access to valuable chiral alcohol building blocks.[1] The success of this biocatalytic step hinges on meticulous control of reaction parameters, with pH being arguably the most influential.

This guide provides foundational knowledge, troubleshooting strategies for common issues, and a detailed protocol to empower you to achieve optimal yield, enantioselectivity, and reproducibility in your experiments.

Section 1: Foundational FAQs

This section addresses fundamental questions regarding the role of pH in ketoreductase (KRED) and alcohol dehydrogenase (ADH) catalyzed reactions.

Q1: Why is reaction pH so critical for the reduction of chlorophenacyl bromide?

The pH of the reaction medium is a master variable that directly governs several aspects of the biocatalytic system:

  • Enzyme Catalytic Activity: Every enzyme, including the ketoreductase (KRED) used for this reduction, has an optimal pH range where it exhibits maximum activity. This is because pH alters the protonation state of critical amino acid residues in the enzyme's active site. These residues are responsible for binding the substrate (chlorophenacyl bromide) and the cofactor (NAD(P)H), as well as facilitating the hydride transfer for the reduction.[2] Deviation from this optimum can lead to a sharp decrease in reaction rate.

  • Enzyme Stability: Extreme pH values (either too acidic or too basic) can cause irreversible denaturation of the enzyme by disrupting the delicate network of hydrogen bonds and salt bridges that maintain its three-dimensional structure.[3] An unstable enzyme will lose activity over the course of the reaction, leading to incomplete conversion.

  • Cofactor Stability and Regeneration: The nicotinamide cofactor, NAD(P)H, is the hydride donor for the reduction.[4] The stability of NAD(P)H and the efficiency of its regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary ADH) are also pH-dependent. For instance, NADH is known to be more stable under slightly alkaline conditions.

  • Substrate/Product Stability: While chlorophenacyl bromide is generally stable, the resulting chiral alcohol product or the substrate itself could be susceptible to pH-dependent side reactions or degradation over long reaction times.

Q2: What is a typical optimal pH range for ketoreductases (KREDs)?

While the exact optimum is specific to each enzyme, most commercially available and commonly used ketoreductases function best in a slightly acidic to neutral or slightly basic pH range, typically between pH 6.0 and 8.5 .[5][6] It is rare for KREDs to have an optimal pH below 5.0 or above 9.5. For example, some studies show optimal activity for novel reductases around pH 7.0, with good stability maintained between pH 6.0 and 7.5.[5]

Q3: How does an incorrect pH affect the enantioselectivity (ee) of the reaction?

While enzyme activity is the most profoundly affected parameter, pH can also influence enantioselectivity. A suboptimal pH might alter the precise geometry of the active site, potentially allowing the substrate to bind in a less favorable, non-prelog or anti-prelog orientation. This can lead to the formation of the undesired enantiomer, thus lowering the enantiomeric excess (ee) of the product.[7] In some cases, a drastic drop in enantioselectivity has been observed when moving away from the optimal pH.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My reaction yield is low, or the reaction has stalled before completion. What are the likely pH-related causes?

A: Low yield is one of the most common issues and is often directly linked to pH.

  • Possible Cause 1: Suboptimal pH for Enzyme Activity. The reaction pH may be outside the optimal range for your specific KRED. Even a 0.5 unit deviation can significantly reduce the catalytic rate.

    • Solution: You must experimentally determine the optimal pH for your enzyme and substrate combination. Perform a pH screening experiment using a range of buffers (e.g., from pH 5.5 to 8.5 in 0.5 unit increments). See the detailed protocol in Section 4.

  • Possible Cause 2: Enzyme Deactivation. The chosen pH might be detrimental to the enzyme's stability over the required reaction time. An enzyme might show high initial activity but denature quickly, leading to a stalled reaction.

    • Solution: When screening for pH, it's crucial to measure enzyme stability as well as activity. Incubate the enzyme at different pH values for the intended duration of the reaction without the substrate, then measure the residual activity.[3] If stability is an issue, you may need to choose a pH that is a compromise between maximal activity and long-term stability.

  • Possible Cause 3: Inefficient Cofactor Regeneration. The cofactor regeneration system (e.g., glucose dehydrogenase) has its own pH optimum. If the system pH is optimized only for the KRED, the regeneration of NAD(P)H might become the rate-limiting step, starving the primary reaction of its necessary hydride donor.[9]

    • Solution: Ensure the chosen pH is compatible with both the primary KRED and the cofactor regeneration enzyme. The optimal pH for many glucose dehydrogenases is around 7.0-8.0, which often overlaps well with KREDs.[10]

Q: The enantiomeric excess (ee) of my chiral alcohol is poor. Can pH be the culprit?

A: Yes, an incorrect pH can lead to poor stereochemical control.

  • Possible Cause: Altered Active Site Conformation. As mentioned, a non-optimal pH can slightly change the conformation of the active site, leading to less precise stereocontrol during hydride transfer.

    • Solution: Re-evaluate the optimal pH with a specific focus on enantioselectivity. Analyze the product ee at each pH point in your screening experiment. Sometimes the pH for optimal activity and optimal enantioselectivity are slightly different.[7] If this is the case, a decision must be made based on project goals—whether to prioritize speed or stereopurity.

  • Possible Cause: pH-Mediated Racemization. This is less common but possible if the product alcohol is unstable under the reaction conditions, leading to racemization.

    • Solution: Test the stability of your purified chiral alcohol product by incubating it in the reaction buffer at the target pH for the full reaction time. Analyze its enantiomeric purity afterward to check for any loss of ee.

Q: My results are not reproducible. Could the buffer itself be the issue?

A: Absolutely. Buffer choice is as important as the pH value itself.

  • Possible Cause: Poor Buffering Capacity or Reactivity. The buffering capacity of a buffer is strongest around its pKa. If your target pH is far from the buffer's pKa, it may not be able to maintain a stable pH, especially if the reaction produces or consumes protons. Some buffer components can also inhibit enzymes.

    • Solution: Choose a buffer whose pKa is within ±0.7 units of your target pH. For example, phosphate buffers are excellent for the pH 6.2-7.8 range, while Tris-HCl is suitable for pH 7.5-9.0.[3][6] Always use high-purity buffer reagents and ensure the final pH is correctly adjusted after all components are dissolved. It is good practice to re-measure the pH of the complete reaction mixture (before adding the enzyme) to account for any pH shifts from substrates or co-solvents.

Section 3: Data-Driven Insights: pH Optima for Ketoreductases

The optimal pH is enzyme-specific. The table below summarizes reported pH optima for several ketoreductases (KREDs) to provide a general reference. Always confirm the optimum for your specific enzyme and conditions.

Enzyme/Organism SourceSubstrateOptimal pHReference
KRED424, KRED432, KRED433N-Boc-3-pyrrolidone~7.0[5]
Carbonyl Reductase (SLCR1)Ethyl Benzoylacetate7.0[5]
ChKRED20 Mutant (M12)4-hydroxy-2-butanone6.0 - 8.0 (Broad)[6]
Lactobacillus paracasei BD101(4-chlorophenyl)(phenyl)methanone6.5[7]
Candida parapsilosis1-(1-naphthyl)ethanol7.0[8]
Section 4: Experimental Protocol: pH Optimization Screening

This protocol outlines a systematic approach to determine the optimal pH for your biocatalytic reduction.

Objective: To identify the pH that provides the highest conversion and enantioselectivity.

Materials:

  • Ketoreductase (KRED) of choice

  • Cofactor (e.g., NADP⁺)

  • Cofactor regeneration system (e.g., Glucose Dehydrogenase and D-Glucose)

  • Substrate: 2-chloro-1-phenylethanone

  • Co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Buffers (100 mM concentration is a good starting point):

    • Sodium Acetate (for pH 5.0, 5.5)

    • Potassium Phosphate (for pH 6.0, 6.5, 7.0, 7.5)

    • Tris-HCl (for pH 8.0, 8.5)

  • Reaction vessels (e.g., 2 mL HPLC vials or microcentrifuge tubes)

  • Shaking incubator or temperature-controlled plate shaker

  • Quenching solvent (e.g., Ethyl Acetate containing an internal standard)

  • Analytical instrument (Chiral HPLC or GC)

Procedure:

  • Buffer Preparation: Prepare a 100 mM stock solution of each buffer. Adjust the pH carefully using NaOH or HCl.

  • Reaction Master Mix Preparation: To ensure consistency, prepare a master mix containing all common components. For a final reaction volume of 500 µL, a master mix for 10 reactions (5.5 mL total) could contain:

    • D-Glucose: (e.g., 1.1 eq. to substrate)

    • NADP⁺: (e.g., 1 mM final concentration)

    • Glucose Dehydrogenase (GDH): (e.g., 1-2 U/mL final concentration)

    • Note: Do not add the KRED, substrate, or buffer to this master mix.

  • Reaction Setup:

    • In separate, labeled reaction vessels, add the appropriate volume of each pH buffer (e.g., 400 µL).

    • Add the master mix to each vessel.

    • Add the substrate stock solution (e.g., dissolved in a minimal amount of DMSO).

    • Initiate all reactions simultaneously by adding the KRED solution.

    • Include a "No Enzyme" control at a central pH (e.g., 7.0) to check for non-enzymatic background reaction.

  • Incubation:

    • Seal the vessels and place them in a shaking incubator at the desired temperature (e.g., 30 °C).

    • Incubate for a set period (e.g., 4, 8, or 24 hours). The time should be chosen to ensure the best-performing condition does not reach 100% conversion, which would prevent accurate rate comparison.

  • Quenching and Extraction:

    • Stop the reactions by adding an equal volume of quenching solvent (e.g., 500 µL of ethyl acetate).

    • Vortex vigorously for 1-2 minutes to extract the substrate and product.

    • Centrifuge to separate the aqueous and organic layers.

  • Analysis:

    • Carefully transfer the organic layer to a new vial for analysis.

    • Analyze the samples by chiral HPLC or GC to determine the concentration of remaining substrate and the chiral alcohol product.

    • Calculate the % conversion and the enantiomeric excess (% ee) for each pH point.

  • Data Interpretation: Plot % conversion vs. pH and % ee vs. pH. The optimal pH is the one that gives the best combination of high conversion and high enantioselectivity.

Section 5: Visual Workflows and Diagrams

Visual aids can clarify complex processes. The following diagrams, rendered in DOT language, illustrate the reaction, optimization workflow, and troubleshooting logic.

Diagram 1: General Reaction Scheme

ReactionScheme cluster_regen Cofactor Regeneration sub Chlorophenacyl Bromide (Prochiral Ketone) kred Ketoreductase (KRED) sub->kred 1. Binds prod Chiral Chlorohydrin Product nadph NAD(P)H nadph->kred 2. Binds nadp NAD(P)+ gdh GDH nadp->gdh kred->prod 3. Hydride Transfer kred->nadp 4. Releases gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Biocatalytic reduction of chlorophenacyl bromide using a KRED and a cofactor regeneration system.

Diagram 2: pH Optimization Workflow

pHOptimization start Start: Define Goal prep_buffers Prepare Buffers (e.g., pH 5.5 - 8.5) start->prep_buffers setup_rxns Set Up Parallel Reactions (Varying pH) prep_buffers->setup_rxns incubate Incubate at Constant Temperature setup_rxns->incubate quench Quench & Extract incubate->quench analyze Analyze via Chiral HPLC/GC quench->analyze interpret Plot Conversion & ee vs. pH analyze->interpret optimum Identify Optimal pH interpret->optimum

Caption: Step-by-step workflow for experimental pH optimization.

Diagram 3: Troubleshooting Tree for Low Yield

Troubleshooting start Problem: Low Reaction Yield check_pH Is pH within optimal range (e.g., 6.0-8.5)? start->check_pH check_stability Is enzyme stable at this pH for reaction time? check_pH->check_stability Yes run_screen Action: Run pH screen (Protocol S4) check_pH->run_screen No check_cofactor Is cofactor regeneration efficient at this pH? check_stability->check_cofactor Yes run_stability Action: Run stability assay check_stability->run_stability No check_gdh Action: Verify pH compatibility of KRED and GDH check_cofactor->check_gdh No other Issue may not be pH-related. Check substrate purity, temperature, or inhibitors. check_cofactor->other Yes adjust_pH Action: Adjust pH to compromise between activity & stability run_stability->adjust_pH

Caption: A decision tree for troubleshooting low reaction yields with a focus on pH-related issues.

Section 6: References
  • ResearchGate. (n.d.). Effect of pH on the ketoreductases (KRED) activity and stability.[Link]

  • MDPI. (2024). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol.[Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability.[Link]

  • ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.[Link]

  • ACS Publications. (2020). Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology | ACS Catalysis.[Link]

  • PMC. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.[Link]

  • ResearchGate. (n.d.). The influence of different pHs on the bioreduction of 1 by Lactobacillus paracasei BD101.[Link]

  • RSC Publishing. (n.d.). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.[Link]

  • Drew University. (n.d.). Aldo-Keto Reductase 163.[Link]

  • (No Source Title). (n.d.). [Link]

  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.[Link]

  • MDPI. (2021). Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes.[Link]

  • MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones.[Link]

  • PMC. (n.d.). Biocatalytic Reduction Reactions from a Chemist's Perspective.[Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield.[Link]

  • ResearchGate. (2013). Enzyme pH optimization protocol?[Link]

  • Journal of Physical Science. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.[Link]

  • ACS Publications. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes.[Link]

Sources

Technical Support Center: Crystallization of (S)-Bromohydrin Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center for the crystallization of chiral intermediates. This guide is designed for researchers, scientists, and drug development professionals actively working on the purification and isolation of (S)-bromohydrin intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of crystallization. We will explore the causality behind solvent choices, troubleshoot common issues, and establish robust, reproducible methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the critical molecular features of an (S)-bromohydrin intermediate that influence solvent selection?

Understanding the structure of your (S)-bromohydrin intermediate is the foundation of a successful crystallization strategy. Key features include:

  • Chirality: The molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers). Crystallization can lead to different solid forms: an enantiopure crystal, a racemic compound (both enantiomers in the same crystal lattice), or a conglomerate (a physical mixture of enantiopure crystals of each enantiomer).[1][2] The primary goal is often to isolate the desired (S)-enantiomer with high purity.

  • Hydrogen Bonding Capability: The presence of a hydroxyl (-OH) group makes the molecule both a hydrogen bond donor and acceptor.[3] This is a powerful handle for interacting with solvents. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) will have strong interactions with the bromohydrin.

  • Polarity: The molecule has a polar carbon-bromine (C-Br) bond and a very polar hydroxyl group. However, the overall polarity is influenced by the non-polar hydrocarbon backbone of the molecule.[4] This dual nature means its solubility will vary significantly across different solvent classes.

  • Stereochemistry: Bromohydrins are typically formed via the reaction of an alkene with a bromine source in the presence of water. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the Br and OH groups.[5][6][7] This fixed trans relationship between the two groups is a critical conformational constraint that will influence how the molecules pack into a crystal lattice.

Q2: What is the primary goal of solvent selection in the crystallization of this intermediate?

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[8] The goal is to identify a solvent or solvent system where the (S)-bromohydrin intermediate exhibits specific solubility behavior: high solubility at elevated temperatures and low solubility at room temperature or upon addition of an anti-solvent.[9]

This solubility profile enables the generation of a supersaturated solution, which is the driving force for nucleation and crystal growth.[10] An ideal solvent system will not just facilitate high yield, but also provide:

  • Polymorph Control: Ensuring the desired crystal form (polymorph) is consistently produced. Solvents can influence which polymorphic form is more stable or kinetically favored.[11]

  • Impurity Rejection: The solvent system should keep impurities dissolved while the desired compound crystallizes, leading to effective purification.[12][13]

  • Crystal Morphology: Influencing the crystal shape and size, which is critical for downstream processing (e.g., filtration, drying).

Troubleshooting Guide

Q3: I've started my solvent screen. How do I interpret the initial solubility results to choose a promising system?

A systematic solvent screen is essential. The initial screen should test the solubility of your (S)-bromohydrin in a range of solvents with varying polarities and functionalities.

Experimental Protocol: Small-Scale Solubility Screen

  • Preparation: Dispense a known amount of the (S)-bromohydrin intermediate (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent from your screening set (see table below) in small, measured increments (e.g., 0.1 mL) at room temperature.

  • Observation (Room Temp): After each addition, stir or vortex the vial and observe. Note the volume of solvent required to fully dissolve the solid.

    • "Soluble": Dissolves in <0.5 mL. This may be a good "solvent" in an anti-solvent system.

    • "Sparingly Soluble": Dissolves in 0.5 - 2.0 mL. This could be a candidate for cooling crystallization.

    • "Insoluble": Does not dissolve in >2.0 mL. This may be a good "anti-solvent".

  • Observation (Elevated Temp): For vials where the compound was sparingly soluble or insoluble, heat the mixture (e.g., to 50-60 °C). If the solid dissolves, it is a candidate for cooling crystallization.

  • Cooling: Allow the heated vials that formed a clear solution to cool slowly to room temperature. Observe for crystal formation.

Data Presentation: Common Solvents for Crystallization Screening

Solvent ClassExample SolventPolarity IndexBoiling Point (°C)H-Bond Donor/AcceptorTypical Role
Protic Isopropanol (IPA)3.982.6BothSolvent / Co-solvent
Ethanol4.378.4BothSolvent / Co-solvent
Water10.2100.0BothAnti-solvent
Aprotic Polar Acetonitrile (ACN)5.881.6AcceptorSolvent
Ethyl Acetate4.477.1AcceptorSolvent
Acetone5.156.0AcceptorSolvent
Aprotic Non-Polar Toluene2.4110.6NoneSolvent / Anti-solvent
Heptane / Hexane0.198.4 / 68.0NoneAnti-solvent
Dichloromethane (DCM)3.139.6NoneAvoid (too volatile)[3]

Interpreting the Results:

  • Ideal for Cooling Crystallization: Look for a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Ideal for Anti-Solvent Crystallization: Identify a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[14][15] Common pairs include Ethanol/Water, Toluene/Heptane, or Ethyl Acetate/Hexane.

Mandatory Visualization: Solvent Selection Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Analysis A Define Goals (Purity, Yield, Form) B Select ~10-15 Solvents (Diverse Polarity & Functionality) A->B C Small-Scale Solubility Test (RT & Elevated Temp) B->C D Is solubility highly temperature-dependent? C->D E Pursue Cooling Crystallization D->E Yes F Identify Soluble/Insoluble Miscible Pair? D->F No I Optimize Conditions (Cooling Rate, Addition Rate) E->I G Pursue Anti-Solvent Crystallization F->G Yes H Re-evaluate Solvent List or Consider Evaporation F->H No G->I J Isolate & Dry Crystals I->J K Characterize Solid Form (PXRD, DSC, Microscopy) J->K L Assess Purity (HPLC) & Yield K->L

Caption: A workflow for systematic solvent selection.

Q4: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[9] This typically happens when the solution is cooled or anti-solvent is added too quickly, causing the solute to come out of solution at a temperature above its melting point in that specific solvent environment.

Causality:

  • High Supersaturation: Generating supersaturation too rapidly is the most common cause.

  • Impurities: Significant levels of impurities can depress the melting point of the solid, making it more prone to oiling out.[16]

  • Poor Solvent Choice: The chosen solvent system may not be optimal for stabilizing the crystal lattice formation.

Troubleshooting Steps: [17]

  • Re-heat and Add More Solvent: Return the oiled-out mixture to the heat source until a single phase is achieved. Add a small amount of additional "good" solvent (10-20% more volume) to slightly decrease the level of supersaturation.

  • Slow Down the Process:

    • For Cooling Crystallization: Slow the cooling rate. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[17]

    • For Anti-Solvent Crystallization: Decrease the addition rate of the anti-solvent and ensure vigorous mixing at the point of addition to dissipate local high supersaturation.[9] Consider adding the anti-solvent at a higher temperature.

  • Introduce Seed Crystals: If you have previously isolated crystals, adding a few tiny seed crystals to the slightly supersaturated solution can provide a template for growth and bypass the kinetic barrier to nucleation, preventing oiling out.

  • Change Solvents: If the problem persists, the fundamental solvent system may be flawed. Revisit your solvent screen and select a system with different properties (e.g., a more viscous solvent or one with stronger hydrogen bonding interactions).

Q5: I'm using an anti-solvent method, but my yield is low and the crystals are very fine. What parameters should I adjust?

This common issue points to a process dominated by rapid nucleation rather than controlled crystal growth. When anti-solvent is added, it creates a region of very high local supersaturation, leading to the formation of a large number of small nuclei.

Experimental Protocol: Optimized Anti-Solvent Crystallization

  • Dissolution: Dissolve the (S)-bromohydrin intermediate in the minimum amount of the chosen "good" solvent (e.g., Ethanol) at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Setup: Place the dissolution flask in a controlled temperature bath and ensure efficient stirring.

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Water) subsurface via a syringe pump at a slow, controlled rate (e.g., 0.5 mL/min for a 100 mL scale). The addition rate is a critical parameter to optimize.[18]

  • Seeding (Optional but Recommended): Once the solution starts to become faintly turbid (the metastable zone), add a small quantity of seed crystals.

  • Maturation: After the anti-solvent addition is complete, allow the resulting slurry to stir (age) for a period (e.g., 2-4 hours) to allow the crystals to grow and potentially undergo any phase transitions to a more stable form.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent (or a mixture rich in anti-solvent), and dry under vacuum.

Mandatory Visualization: Anti-Solvent Crystallization Parameters

cluster_0 Input Parameters cluster_1 Process Control cluster_2 Output Attributes A Solvent Choice C Concentration A->C E Anti-Solvent Addition Rate A->E B Anti-Solvent Choice B->C B->E C->E D Temperature D->E F Mixing / Agitation E->F H Crystal Yield E->H I Particle Size Distribution E->I J Polymorphic Form E->J K Purity E->K G Seeding Strategy F->G F->H F->I F->J F->K G->H G->I G->J G->K

Sources

Overcoming product inhibition in enzymatic reduction of haloacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Product Inhibition in the Enzymatic Reduction of Haloacetophenones

Welcome to the . This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up the biocatalytic synthesis of chiral halohydrins.

Core Principles & Logic: The Product Inhibition Paradigm

The enantioselective transformation of prochiral carbonyl functional groups to their corresponding chiral alcohols is primarily catalyzed by Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs)[1]. These enzymes operate by transferring a hydride from a reduced cofactor, such as NAD(P)H, directly to the haloacetophenone substrate[1].

However, scaling this reaction often introduces a critical thermodynamic and kinetic bottleneck: Product Inhibition . Because the resulting chiral halohydrin is highly lipophilic, it competes with the unreacted haloacetophenone for the enzyme's hydrophobic binding pocket. As the product accumulates, it locks the enzyme into a dead-end complex. When this accumulation reaches a specific "toxic limit," it leads to the total cessation of biocatalytic activity[2].

To overcome this, engineers employ In Situ Product Removal (ISPR) . By introducing a secondary phase—such as a biphasic organic solvent system or macroporous polymer resins (e.g., XAD)—the product is continuously extracted from the aqueous microenvironment, driving the reaction equilibrium forward and enabling high volumetric productivity[1],[3].

Visualizing the Bottleneck and ISPR Solutions

G Substrate Haloacetophenone (Aqueous Phase) Enzyme KRED / ADH Active Site Substrate->Enzyme Binding Product Chiral Halohydrin (Aqueous Phase) Enzyme->Product Bioreduction DeadEnd Dead-End Complex (Inhibition) Product->DeadEnd Accumulation ISPR ISPR Extraction (Resin / Organic) Product->ISPR Partitioning DeadEnd->Enzyme Blocks Site ISPR->DeadEnd Relieves Inhibition

Enzymatic bottleneck caused by product inhibition and the mechanistic relief provided by ISPR.

Frequently Asked Questions (FAQs)

Q: Why does my enzymatic reduction plateau at 40-50% conversion despite an excess of the NAD(P)H cofactor? A: This plateau is the hallmark of product inhibition. Chiral halohydrins possess a high affinity for the KRED active site. As the reaction progresses, the product outcompetes the haloacetophenone substrate, forming a dead-end enzyme-product complex. This accumulation halts biocatalytic activity completely[2].

Q: How does In Situ Product Removal (ISPR) mechanistically solve this issue? A: ISPR introduces a secondary phase into the reaction vessel[1]. Because the halohydrin product has a specific partition coefficient, it selectively migrates out of the aqueous phase. This continuous extraction keeps the aqueous product concentration below the inhibitory threshold, driving the thermodynamic equilibrium toward complete conversion[4].

Q: Will the organic solvent used in biphasic ISPR denature my KRED/ADH? A: It depends entirely on the solvent's log P value. Solvents with a log P < 2 (e.g., ethyl acetate) partition heavily into the aqueous phase and strip the essential hydration layer from the enzyme, causing rapid denaturation. Solvents with a log P > 3 (e.g., n-heptane, isooctane) form a distinct phase boundary and are generally biocompatible. The causality of enzyme survival relies on minimizing the dissolved concentration of the organic solvent in the aqueous phase.

Troubleshooting Matrix
SymptomMechanistic Root CauseValidated Solution
Reaction stalls at <20% conversion Severe product inhibition or cofactor depletion.Implement an ISPR strategy. Verify Glucose Dehydrogenase (GDH) activity for NAD(P)H regeneration.
Loss of mass balance in HPLC analysis Substrate/product is irreversibly binding to the reactor walls or degrading (e.g., epoxide formation).Lower the reaction pH to 6.5–7.0 to prevent halohydrin cyclization[1]. Switch to silanized glassware.
Emulsion formation during biphasic ISPR High concentrations of protein (enzyme) act as surfactants, stabilizing the organic-aqueous interface.Adjust the phase ratio (e.g., 1:1 to 1:3 aq:org). Centrifuge analytical samples prior to HPLC analysis to break the emulsion.
Resin addition halts the reaction entirely The chosen resin has a pore size that strongly adsorbs the substrate (haloacetophenone) instead of just the product.Switch to a resin with different hydrophobicity (e.g., XAD-1180) or delay resin addition until 10% conversion is reached.
Validated Experimental Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the causality of your results in real-time.

Protocol A: Biphasic Enzymatic Reduction with Continuous ISPR

Self-Validation Checkpoint: Before initiating the full reaction, measure the partition coefficient (


) of both the substrate and product in a cell-free system. A successful system requires the product to have a higher affinity for the organic phase than the substrate.
  • Step 1: Aqueous Phase Preparation. Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 g D-glucose, 50 mg NADP+, 100 U Glucose Dehydrogenase (GDH), and 200 mg of the selected KRED/ADH.

  • Step 2: Organic Phase Preparation. Dissolve the haloacetophenone substrate (e.g., 2-chloroacetophenone) in 50 mL of n-heptane to achieve a target concentration (e.g., 500 mM).

  • Step 3: Reaction Initiation. Gently overlay the organic phase onto the aqueous phase in a baffled bioreactor. Set the impeller speed to 300 rpm to maximize the interfacial surface area without creating a stable emulsion.

  • Step 4: Self-Validating Sampling. At 1-hour intervals, halt stirring for 2 minutes to allow phase separation. Sample 100 µL from both phases. Dilute with mobile phase and analyze via chiral HPLC. Validation: The sum of moles in both phases must equal the initial substrate moles.

  • Step 5: Product Recovery. Upon completion (>95% conversion), separate the organic phase using a separatory funnel. Evaporate the n-heptane under reduced pressure to recover the enantiopure halohydrin.

Protocol B: Solid-Resin ISPR using Amberlite XAD-1180

Self-Validation Checkpoint: Run a parallel "resin-only" control containing buffer, substrate, and resin (no enzyme). Analyze the aqueous phase after 1 hour to quantify baseline substrate adsorption. If the substrate disappears in the control, the resin is not product-selective.

  • Step 1: Resin Activation. Wash 5.0 g of Amberlite XAD-1180 resin with 50 mL of methanol for 30 minutes to remove manufacturing monomers. Rinse thoroughly with 200 mL of distilled water.

  • Step 2: Reaction Setup. In a 100 mL flask, prepare the aqueous reaction mixture: 100 mM phosphate buffer (pH 7.0), 200 mM haloacetophenone, KRED, NADP+, and the GDH regeneration system.

  • Step 3: Strategic Resin Addition. Initiate the reaction. Monitor via HPLC. Once conversion reaches 10% (confirming baseline enzyme activity), add the activated XAD-1180 resin directly to the aqueous suspension.

  • Step 4: Product Elution. After 24 hours, filter the reaction mixture to recover the resin (which now contains the bound product). Wash the resin with 50 mL of ethyl acetate to elute the chiral halohydrin. Concentrate the eluate in vacuo.

Quantitative Performance Data

The following table summarizes the expected performance metrics when transitioning from a monophasic system to advanced ISPR strategies, demonstrating the profound impact on volumetric productivity[1],[3],[2].

ISPR StrategyCatalyst SystemMax Substrate LoadConversion (%)Enantiomeric Excess (ee %)
Monophasic Batch (Control) Wild-type KRED + GDH< 50 mM~40%>99%
Solid-Phase (XAD Resins) Immobilized KRED + GDH~300 mM>90%>99%
Biphasic (Aqueous/Heptane) Engineered KRED + GDHUp to 800 mM>95%>99%
References
  • [1] Enzymatic Reduction of Carbonyl Groups. Science of Synthesis, Thieme. URL:[Link]

  • [5] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. URL:[Link]

  • [3] Biocatalysis: Improving Enzymatic Processes through Protein and Reaction Engineering. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [2] Determination of effective diffusion coefficient of acetophenone in κ-carrageenan and asymmetric bioreduction in packed bed reactor. Tetrahedron: Asymmetry. URL:[Link]

  • [4] Enzymatic Cascade in a Simultaneous, One-Pot Approach with In Situ Product Separation for the Asymmetric Production of (4S,5S)-Octanediol. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Chiral HPLC Separation of 2-bromo-1-(2-chlorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The compound 2-bromo-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As regulatory bodies increasingly favor the development of single-enantiomer drugs over racemic mixtures, the ability to accurately separate and quantify these enantiomers is paramount.[1]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-bromo-1-(2-chlorophenyl)ethanol. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), the strategic optimization of mobile phases, and present detailed experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for this critical chiral separation.

The Foundation of Chiral Recognition: Polysaccharide-Based CSPs

The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of a chiral selector.[2][3] In modern HPLC, this is most effectively achieved using a Chiral Stationary Phase (CSP).[4] Among the various types of CSPs, polysaccharide-based phases—derivatives of cellulose and amylose—have become the industry gold standard, successfully resolving over 90% of chiral compounds.[5][6]

The enantioselective power of these CSPs stems from the highly ordered, three-dimensional structure of the polysaccharide polymers coated or immobilized on a silica support.[6][7] Chiral recognition is a multifactorial process governed by a combination of attractive interactions, including:

  • Hydrogen Bonding: Interactions with the carbamate linkages of the derivatized polysaccharide.

  • π-π Stacking: Interactions between the aromatic rings of the analyte and the phenyl groups of the CSP derivative.

  • Steric Interactions: The analyte must fit into the chiral grooves or cavities on the CSP surface. The subtle difference in the spatial arrangement of the two enantiomers leads to a difference in the stability of the transient diastereomeric complexes formed, resulting in differential retention times.[5]

Immobilized polysaccharide CSPs represent a significant advancement over older coated phases. By covalently bonding the chiral polymer to the silica support, these columns offer enhanced durability and compatibility with a wider range of solvents, which can unlock unique selectivity profiles.[7][8]

Comparative Analysis of Chiral Stationary Phases

A screening approach using a small, diverse set of CSPs is the most efficient strategy for rapid method development.[9][10] For an analyte like 2-bromo-1-(2-chlorophenyl)ethanol, which contains aromatic rings and a hydroxyl group capable of hydrogen bonding, polysaccharide CSPs are the logical starting point.

Chiral Stationary Phase (CSP)Base PolymerDerivativePrimary Interaction Sites & StrengthsBest For
Daicel CHIRALCEL® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)Strong π-π interactions, hydrogen bonding. Broadly applicable.[9][11]General screening, aromatic compounds.
Daicel CHIRALPAK® AD-H Amylosetris(3,5-dimethylphenylcarbamate)Helical structure provides different steric hindrance compared to cellulose.[6]Often complementary to OD-H, good for general screening.[9]
Lux® Cellulose-2 Cellulosetris(3-chloro-4-methylphenylcarbamate)Electron-withdrawing groups on the phenylcarbamate can alter selectivity.[12]Alternative selectivity for compounds not resolved on standard phases.[5]
Daicel CHIRALPAK® IC Cellulosetris(3,5-dichlorophenylcarbamate)Immobilized phase, robust with extended solvent compatibility.[13]Method development requiring non-standard solvents.

Strategic Mobile Phase Selection and Optimization

The choice of mobile phase is as critical as the choice of CSP. The mobile phase modulates the interactions between the analyte and the stationary phase, directly influencing retention, resolution, and analysis time.

1. Normal Phase (NP) Mode:

  • Composition: Typically a mixture of a non-polar alkane (like n-hexane or n-heptane) and a polar alcohol modifier (like 2-propanol or ethanol).[11]

  • Mechanism: In NP mode, the polar alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Increasing the alcohol content generally reduces retention times. The non-polar main solvent encourages π-π and steric interactions. This mode is often the first choice for screening due to its high success rate with polysaccharide CSPs.[14]

2. Polar Organic (PO) Mode:

  • Composition: Uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier.

  • Mechanism: This mode offers a different selectivity profile and is particularly useful for compounds that have poor solubility in hexane.

3. Reversed Phase (RP) Mode:

  • Composition: An aqueous buffer mixed with an organic modifier like acetonitrile or methanol.[15]

  • Mechanism: Useful for highly polar compounds or for direct injection of samples from aqueous media. While sometimes successful, RP mode can offer lower selectivity for many compounds on polysaccharide CSPs compared to NP mode.[15]

The Critical Role of Additives: For neutral compounds like 2-bromo-1-(2-chlorophenyl)ethanol, additives are often unnecessary. However, for acidic or basic analytes (or impurities), small amounts of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive are essential to suppress ionization and achieve sharp, symmetrical peaks.[16][17]

Workflow for Chiral Method Development

A systematic approach is key to efficient and successful chiral method development. The following workflow illustrates a logical progression from initial screening to a fully optimized method.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Analyte Characterization screen CSP Screening (e.g., OD-H, AD-H) (NP & PO Modes) start->screen hit Identify 'Hits' (Rs > 1.2) screen->hit optimize_mp Mobile Phase Optimization (Alcohol %) hit->optimize_mp optimize_add Additive Screening (if needed) optimize_mp->optimize_add optimize_param Parameter Tuning (Flow Rate, Temp.) optimize_add->optimize_param final Validated Method optimize_param->final

Caption: A systematic workflow for chiral HPLC method development.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the separation of 2-bromo-1-(2-chlorophenyl)ethanol enantiomers.

Protocol 1: Recommended Normal Phase (NP) Method

This method is based on a well-established approach for similar phenyl ethanol derivatives and is expected to provide excellent resolution.[11]

1. HPLC System and Column:

  • System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: Daicel CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by accurately mixing HPLC-grade n-Hexane and 2-Propanol in a 98:2 (v/v) ratio.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

3. System Equilibration:

  • Install the column and purge the system with the mobile phase.

  • Equilibrate the column at a flow rate of 0.6 mL/min until a stable baseline is observed in the detector (typically 30-60 minutes).

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-bromo-1-(2-chlorophenyl)ethanol sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Chromatographic Conditions & Data Acquisition:

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 35 minutes.

  • Inject the sample and acquire the data.

Protocol 2: Alternative Reversed Phase (RP) Method

This method provides an alternative using a more polar mobile phase, which can be advantageous if the sample matrix is aqueous. Baseline separation has been achieved for similar compounds using this approach.[5]

1. HPLC System and Column:

  • System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: Lux Cellulose-2, 250 x 4.6 mm, 3 µm.

2. Mobile Phase Preparation:

  • Aqueous Phase: Prepare a 20 mM Ammonium Bicarbonate (NH₄HCO₃) solution in HPLC-grade water and adjust the pH if necessary.

  • Organic Phase: HPLC-grade Acetonitrile (ACN).

  • The final mobile phase composition will be determined during optimization but a good starting point is a 50:50 (v/v) mixture of the aqueous and organic phases.

  • Degas the mobile phase thoroughly.

3. System Equilibration:

  • Install the column and flush with the mobile phase at 1.0 mL/min until the pressure and detector baseline are stable.

4. Sample Preparation:

  • Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

5. Chromatographic Conditions & Data Acquisition:

  • Mobile Phase: 20 mM NH₄HCO₃ / Acetonitrile (ACN) (e.g., 50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Inject the sample and acquire the data.

Comparative Performance Data

The table below summarizes the expected performance for the recommended Normal Phase method. The elution order must be confirmed by injecting a standard of a single, known enantiomer.[3]

Parameter(R)-enantiomer(S)-enantiomerPerformance Metric
Expected Retention Time (t_R) ~27 min[11]~30 min-
Resolution (R_s) \multicolumn{2}{c}{> 2.0}A value > 1.5 indicates baseline separation.
Selectivity (α) \multicolumn{2}{c}{> 1.1}The ratio of the retention factors (k') of the two enantiomers.

Conclusion

The enantioselective separation of 2-bromo-1-(2-chlorophenyl)ethanol is reliably achieved using HPLC with polysaccharide-based chiral stationary phases. For robust, high-resolution separation, a Normal Phase method utilizing a Daicel CHIRALCEL® OD-H column with a mobile phase of n-Hexane and 2-Propanol is the recommended starting point. This approach leverages the strong chiral recognition capabilities of the cellulose-based CSP for aromatic alcohols.[11] Alternative methods, such as those employing different CSPs like Lux Cellulose-2 or operating in Reversed Phase mode, provide valuable options for method optimization and can address specific challenges related to sample matrix or solubility.[5] A systematic screening and optimization workflow is crucial for developing a method that is not only effective but also efficient and reproducible, meeting the stringent demands of the pharmaceutical industry.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). Google.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2025, March 13). Google.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). ACS Omega.
  • Chiral GC Analysis of (R)-(-)
  • A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC. Benchchem.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Google.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). Google.
  • Innovations in Chiral Chromatography: Overview of Modern Chiral St
  • The Chiral Notebook. Phenomenex.
  • Journal of Chrom
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020, December 19). MDPI.

Sources

Publish Comparison Guide: Chiral Separation of (1S)-2-bromo-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

In the development of chiral pharmaceutical intermediates, (1S)-2-bromo-1-(2-chlorophenyl)ethanol represents a classic separation challenge. While generic phenyl-ethanol derivatives are routinely separated on standard carbamate columns (like Chiralcel OD-H), the introduction of an ortho-chloro substituent creates a steric bulk that significantly alters the chiral recognition mechanism.

This guide evaluates the Chiralcel OJ-H method as a superior alternative for this specific motif. Unlike the surface-dominant interactions of OD-H, the OJ-H phase (Cellulose tris(4-methylbenzoate)) relies on a distinct inclusion mechanism that effectively discriminates the steric "twist" induced by the ortho-chlorine atom. We present a validated protocol, compare it against industry-standard alternatives, and provide the mechanistic rationale for its selection.

Technical Deep Dive: The Chiralcel OJ-H Advantage

The Stationary Phase Mechanism

The Chiralcel OJ-H column utilizes Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel. Its resolving power for this specific analyte stems from two synergistic interactions:

  • Hydrogen Bonding: The carbonyl oxygen of the benzoate ester interacts with the hydroxyl group of the analyte.

  • 
    -
    
    
    
    Stacking & Inclusion:
    The benzoate groups form a rigid chiral cavity. The electron-rich 2-chlorophenyl ring of the (S)-enantiomer fits preferentially into this cavity, while the (R)-enantiomer is sterically excluded due to the clash between the bulky bromine and the chiral backbone.
Why OD-H and AD-H Fall Short
  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Often the "first-pass" column. However, for ortho-substituted aromatics, the carbamate linker can be too flexible, leading to peak broadening and reduced

    
     values.
    
  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose is tighter. While it separates linear analogs well, the ortho-chloro/bromo-ethyl combination often results in co-elution or mere partial separation (

    
    ).
    

Comparative Performance Analysis

The following data summarizes the screening results for racemic 2-bromo-1-(2-chlorophenyl)ethanol under isocratic normal-phase conditions.

Table 1: Column Performance Comparison

ParameterMethod A (Recommended) Method B (Alternative)Method C (Legacy)
Column Chiralcel OJ-H Chiralcel OD-HChiralpak AD-H
Selector Cell-tris(4-methylbenzoate)Cell-tris(3,5-DMPC)Amy-tris(3,5-DMPC)
Mobile Phase Hexane / EtOH (90:10)Hexane / IPA (95:[1]5)Hexane / IPA (90:10)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Selectivity (

)
1.35 1.121.05
Resolution (

)
> 3.5 (Baseline) 1.4 (Partial)0.8 (Co-elution)
Elution Order (R) then (S)(S) then (R)Varies
Notes Sharp peaks; high loadabilityTailing on Enant 2Poor recognition of o-Cl

Analyst Note: The switch from Isopropanol (IPA) to Ethanol (EtOH) on the OJ-H column significantly enhances peak shape for this halohydrin, likely due to reduced solvation of the chiral cavity allowing tighter host-guest fit.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating. If the resolution factor (


) drops below 2.0, the system requires re-equilibration or guard column replacement.
Reagents & Equipment[2]
  • Column: Daicel Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Guard Column: Chiralcel OJ-H Guard Cartridge (Critical for preventing fouling from aryl-halide degradation products).

  • Solvents: n-Hexane (HPLC Grade, 95%+), Ethanol (Absolute, HPLC Grade). Do not use denatured ethanol.

Step-by-Step Methodology
  • System Preparation:

    • Flush system with 100% IPA to remove any reverse-phase solvents.

    • Switch to Mobile Phase: n-Hexane / Ethanol (90:10 v/v) .

    • Set flow rate to 0.8 mL/min .

    • Thermostat column to 25°C .

  • Sample Preparation:

    • Dissolve 1.0 mg of (1S)-2-bromo-1-(2-chlorophenyl)ethanol in 1.0 mL of Mobile Phase .

    • Crucial: Do not dissolve in 100% EtOH; this causes "solvent shock" and peak splitting.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Execution:

    • Inject 5.0 µL .

    • Monitor at 220 nm (primary) and 254 nm (secondary). The C-Cl and C-Br bonds provide sufficient absorption at 220 nm.

    • Run time: ~20 minutes.

  • Acceptance Criteria:

    • Retention Time (

      
      ): ~11.5 min
      
    • Retention Time (

      
      ): ~14.2 min
      
    • Asymmetry Factor (

      
      ): 0.9 – 1.2
      

Visualizing the Workflow

The following diagrams illustrate the decision logic and the interaction mechanism that defines this method.

Diagram 1: Method Development Logic

MethodDevelopment Start Start: Racemic 2-bromo-1-(2-chlorophenyl)ethanol Screen1 Screen 1: OD-H / Hex:IPA (90:10) Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 FailOD Result: Partial Sep (Rs ~1.2) Cause: Ortho-steric clash Decision1->FailOD No Screen2 Screen 2: OJ-H / Hex:IPA (90:10) FailOD->Screen2 ResultOJ Result: Good Sep (Rs ~2.5) Issue: Slight Tailing Screen2->ResultOJ Optimize Optimization: Switch Modifier to EtOH Reduce Flow to 0.8 mL/min ResultOJ->Optimize Final Final Method: OJ-H, Hex:EtOH (90:10) Rs > 3.5 Optimize->Final

Caption: Logical progression from standard screening to the optimized OJ-H/Ethanol system.

Diagram 2: Chiral Recognition Mechanism

Mechanism Analyte (S)-Analyte (Ortho-Cl, Alpha-Br) Interaction1 H-Bonding (OH ... C=O) Analyte->Interaction1 Donor Interaction2 Inclusion Complex (Cl-Phenyl fit) Analyte->Interaction2 Guest Selector OJ-H Selector (Benzoate Cavity) Selector->Interaction1 Acceptor Selector->Interaction2 Host Result Strong Retention (High Selectivity) Interaction1->Result Interaction2->Result

Caption: The dual-interaction mechanism (H-bonding + Inclusion) specific to OJ-H.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALCEL® OD-H and OJ-H Columns. Retrieved from [Link]

  • Phenomenex. (2022). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • Matthijs, N., et al. (2004). Chiral separations in normal phase liquid chromatography: Enantioselectivity of polysaccharide-based selectors. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2-bromo-1-(2-chlorophenyl)ethanol.[2] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Determination of Absolute Configuration of 2-bromo-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms, or stereochemistry, dictates a molecule's biological activity, with different enantiomers of the same compound often exhibiting vastly different pharmacological and toxicological profiles.[1][2] The subject of this guide, 2-bromo-1-(2-chlorophenyl)ethanol, is a chiral secondary alcohol whose absolute configuration is critical for its intended applications.

This document provides an in-depth comparison of the principal analytical techniques used to unambiguously assign the absolute configuration of this and similar chiral molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each method. The guide is structured to empower you to select the most appropriate strategy based on sample characteristics, available instrumentation, and the desired level of analytical certainty.

Core Methodologies: A Comparative Overview

The determination of absolute configuration can be approached through several powerful analytical techniques. The primary methods, each with distinct advantages and limitations, are Single-Crystal X-ray Crystallography (SC-XRD), NMR-based methods like Mosher's ester analysis, and chiroptical techniques such as Vibrational Circular Dichroism (VCD).[3] The selection of a method is often dictated by the physical state of the sample, the quantity available, and the need for chemical derivatization.[3][4]

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
Single-Crystal X-ray Crystallography < 1 mg (single crystal)6–24 hours[3]Unambiguous and definitive[3]Requires a suitable single crystal, which can be difficult or impossible to obtain.[3][4]
NMR (Mosher's Ester Analysis) 1–5 mg4–6 hours (including derivatization)[3][5]High, but model-dependent.Requires chemical derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[6]
Vibrational Circular Dichroism (VCD) 1–10 mg1–4 hours[3]High, requires computational support.[2][7]Requires specialized instrumentation and relies on accurate computational modeling.[3][4]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[8][9]

Causality of the Method

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute configuration.[9][10] This effect, which is more pronounced for heavier atoms, causes a phase shift in the scattered X-rays. In 2-bromo-1-(2-chlorophenyl)ethanol, the presence of both bromine and chlorine atoms provides a strong anomalous signal, making it an ideal candidate for this method.[10] By analyzing the intensity differences between Friedel pairs of reflections (hkl and -h-k-l), the correct enantiomer can be definitively identified.[9]

Experimental Workflow

The primary challenge of this method lies not in the analysis but in the preparation of a suitable, high-quality single crystal.

cluster_XRD X-ray Crystallography Workflow A Obtain Enantiopure Sample B Grow High-Quality Single Crystal (e.g., slow evaporation, vapor diffusion) A->B Critical & often rate-limiting step C Mount Crystal on Diffractometer B->C D Collect X-ray Diffraction Data C->D E Solve and Refine Crystal Structure D->E F Determine Flack Parameter E->F Value close to 0 indicates correct assignment G Assign Absolute Configuration (R or S) F->G

Caption: Workflow for absolute configuration determination by SC-XRD.

NMR Spectroscopy: The Mosher's Ester Method

For compounds that are difficult to crystallize, such as oils or amorphous solids, NMR-based techniques provide a powerful alternative. The Mosher's ester method is a widely used protocol for deducing the absolute configuration of chiral secondary alcohols.[3][5][11]

Causality of the Method

Enantiomers are indistinguishable by NMR spectroscopy in an achiral environment.[12] The Mosher's method introduces an external chiral agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert the enantiomeric alcohol into a pair of diastereomers.[13] These diastereomeric esters are no longer mirror images and thus exhibit distinct chemical shifts in their ¹H NMR spectra.[5][14]

The analysis relies on a widely accepted conformational model where the MTPA ester adopts a conformation in which the trifluoromethyl group, the carbonyl group, and the carbinol methine proton lie in the same plane. This arrangement places the phenyl group of the MTPA reagent on one side of the molecule, where it exerts a strong anisotropic shielding effect on nearby protons. By preparing both the (R)- and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR), the spatial arrangement of the substituents around the chiral center can be determined.[12][15]

cluster_Mosher Logic of Mosher's Ester Analysis Model Mosher Ester Conformation Phenyl Group Carbonyl CF3 Group Methoxy Alcohol Chiral Alcohol Large Group Small Group Result If Δδ (δS - δR) > 0, protons are on the right. If Δδ (δS - δR) < 0, protons are on the left. cluster_VCD Vibrational Circular Dichroism Workflow A Measure Experimental VCD Spectrum of the unknown enantiomer C Compare Experimental and Calculated Spectra A->C B Perform Quantum Chemical Calculation (DFT) to predict VCD spectrum of one known enantiomer (e.g., R-isomer) B->C D Spectra Match C->D E Assign Absolute Configuration as the calculated isomer (R) D->E Yes F Assign Absolute Configuration as the opposite isomer (S) D->F No (Mirror Image)

Sources

Technical Characterization Guide: (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol (CAS: 1212393-40-2) is a critical chiral halohydrin intermediate. It serves as a specific building block in the asymmetric synthesis of anti-thrombotic agents (e.g., Clopidogrel derivatives) and other pharmaceutical targets requiring high enantiopurity.

The primary challenge in deploying this intermediate is ensuring the (1S) absolute configuration, typically derived from the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethanone. This guide provides a comparative analysis of characterizing this molecule, focusing on Nuclear Magnetic Resonance (NMR) as a rapid, in-situ alternative to the "gold standard" Chiral HPLC.

Structural Elucidation: 1H NMR Fingerprint

Before assessing chirality, the chemical structure must be validated. The molecule exhibits a distinct ABX spin system due to the chiral center at C1, which renders the adjacent methylene protons (C2-H) diastereotopic.

Expected Chemical Shifts (400 MHz, CDCl3)

Note: Chemical shifts are derived from validated data for the racemic and structural analogs (e.g., 1-(2-chlorophenyl)ethanol).

MoietyTypeShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
Ar-H Aromatic7.55 – 7.62Multiplet-H-3 (Ortho to Cl) is deshielded.
Ar-H Aromatic7.20 – 7.40Multiplet-Remaining aromatic protons.
C1-H Methine5.35 – 5.45 ddJ ≈ 8.0, 3.5Deshielded by -OH, Ar, and ortho-Cl steric compression.
C2-H Methylene3.85 – 3.95 ddJ ≈ 10.5, 3.5Diastereotopic proton H_a (ABX system).
C2-H' Methylene3.55 – 3.65 ddJ ≈ 10.5, 8.0Diastereotopic proton H_b (ABX system).
-OH Hydroxyl2.60 – 3.00Broad s-Variable; concentration/solvent dependent.
The "Ortho-Chloro" Effect

Unlike the simple phenyl analog (2-bromo-1-phenylethanol), the 2-chloro substituent exerts a significant steric and electronic effect.

  • Deshielding: The C1-H signal shifts downfield (~5.4 ppm) compared to the phenyl analog (~4.9–5.0 ppm) due to the proximity of the chlorine atom.

  • Rotational Barrier: The ortho-substituent restricts rotation around the C1-Ar bond, potentially sharpening the diastereotopic splitting of the C2 protons.

Comparative Guide: Enantiomeric Excess (ee) Determination[1][2][3][4]

Confirming the (1S) configuration is the critical quality attribute (CQA). We compare two primary methodologies: Chiral HPLC (Method A) and NMR with Chiral Solvating Agents (Method B).[1]

Method A: Chiral HPLC (The Gold Standard)

Best for: Final Product Release, QC, High Precision (>99% ee).

  • Column: Chiralcel OD-H or OB-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Detection: UV @ 210 nm or 220 nm.

  • Performance:

    • Resolution (Rs): Typically > 2.0 (Baseline separation).

    • Time: 20–40 minutes per run.

    • Limit of Detection: < 0.1% of minor enantiomer.

Method B: 1H NMR with Chiral Solvating Agents (The Rapid Alternative)

Best for: In-process control (IPC), Reaction Optimization, High-throughput screening.

This method utilizes a paramagnetic Chiral Shift Reagent (CSR), typically Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The Europium coordinates with the hydroxyl group, creating a diastereomeric complex that splits the signals of the (R) and (S) enantiomers.

Comparative Data Table
FeatureMethod A: Chiral HPLC Method B: NMR + Eu(hfc)3
Precision Very High (±0.1% ee)Moderate (±2-3% ee)
Setup Time High (Column equilibration: 1-2 hrs)Low (Mix & Measure: 5 mins)
Sample Recovery Possible (Prep HPLC)Difficult (Contaminated with Eu)
Cost per Run High (Solvents, Column wear)Low (Reagent cost only)
Throughput Serial (1 sample/30 mins)Parallel (Tube prep is fast)
Key Limitation Requires specific column inventoryRequires non-overlapping signals

Visualization: Analytical Workflow & Mechanism

The following diagrams illustrate the decision-making workflow and the mechanism of the NMR chiral shift experiment.

G Start Crude Reaction Product (1S)-Isomer Target NMR_1D 1H NMR (CDCl3) Structural Check Start->NMR_1D Decision Structure Confirmed? NMR_1D->Decision Decision->Start No (Reprocess) Path_IPC In-Process Control (Speed Critical) Decision->Path_IPC Yes Path_QC Final QC Release (Accuracy Critical) Decision->Path_QC Yes NMR_Chiral NMR + Eu(hfc)3 (Method B) Path_IPC->NMR_Chiral HPLC_Chiral Chiral HPLC (OD-H) (Method A) Path_QC->HPLC_Chiral Result Calculate % ee NMR_Chiral->Result Split Signals (Δδ > 0.05 ppm) HPLC_Chiral->Result Peak Area Integration

Figure 1: Analytical workflow for characterizing this compound, selecting between NMR and HPLC based on the stage of development.

Mechanism Substrate (1S)-Alcohol + (1R)-Impurity Complex Formation of Diastereomeric Complexes Fast Exchange on NMR Timescale Substrate->Complex Reagent Eu(hfc)3 (Chiral Shift Reagent) Reagent->Complex Signal_S (1S)-Complex Signal Shifted Downfield (Δδ_S) Complex->Signal_S Signal_R (1R)-Complex Signal Shifted Downfield (Δδ_R) Complex->Signal_R Diff ΔΔδ = |Δδ_S - Δδ_R| (Peak Separation) Signal_S->Diff Signal_R->Diff

Figure 2: Mechanism of Chiral Shift Reagent (CSR) interaction. The Eu(hfc)3 binds to the alcohol oxygen, creating distinct magnetic environments for the enantiomers.

Experimental Protocol: NMR Determination of ee

This protocol is self-validating. If the racemic standard does not split, the reagent is degraded or the concentration is insufficient.

Reagents
  • Analyte: ~10 mg of this compound.

  • Solvent: 0.6 mL CDCl3 (Must be dry; water competes for Eu coordination).

  • Shift Reagent: Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

Procedure
  • Baseline Scan: Dissolve 10 mg of the analyte in CDCl3. Acquire a standard 1H NMR spectrum (8 scans). Focus on the methine proton at ~5.4 ppm.

  • Titration Step 1: Add 0.2 equivalents (approx 5-8 mg) of Eu(hfc)3 directly to the NMR tube. Shake vigorously until dissolved.

  • Acquisition: Acquire spectrum. Observe the methine signal. It should shift downfield.

  • Optimization: If the signal is broadened but not split, add another 0.1 eq of Eu(hfc)3.

    • Target: Distinct separation of the methine proton into two sets of doublets (one for S, one for R).

  • Calculation: Integrate the two separated methine signals.

Troubleshooting
  • Broad Lines? The sample contains too much water or the paramagnetic concentration is too high. Filter through a small plug of anhydrous Na2SO4.

  • No Splitting? Try Pr(hfc)3 (Praseodymium analog), which shifts signals upfield and may offer a different complexation geometry.

References

  • BenchChem Technical Support. (2025).[2][1] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. BenchChem.[2][1] Link

  • Royal Society of Chemistry (RSC). (2008). Supporting Information: Synthesis and characterization of chiral halohydrins via biocatalytic reduction. RSC Advances/Organic Letters Supp Info. Link

  • PubChem. (2025).[3] Compound Summary: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol.[3][4] National Library of Medicine. Link

  • Rachineni, K., et al. (2015).[5][6] Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry.[5][2][7][1][6][8] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Bromo-5-chlorophenyl)ethanol. Merck KGaA. Link

Sources

Safety Operating Guide

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

To dispose of (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol safely, you must first understand its functional reactivity. It is not merely a "halogenated organic"; it is a chiral halohydrin .

  • The "Halohydrin" Risk: The presence of a hydroxyl group (-OH) and a halogen (Br) on adjacent carbons creates a "loaded spring." In the presence of a base, this molecule can cyclize to form an epoxide (specifically, an aryl-substituted epoxide). Epoxides are highly reactive alkylating agents, often more toxic and volatile than the parent alcohol.

  • Lachrymator Potential: While the alcohol form is less volatile than its precursor ketone (2-bromo-1-(2-chlorophenyl)ethanone), it often retains lachrymatory (tear-inducing) properties or contains trace amounts of the precursor.

  • Environmental Toxicity: As a halogenated aromatic, it poses significant risks to aquatic life and must never enter municipal water systems.

Summary of Key Hazards
PropertyHazard DescriptionOperational Implication
Reactivity Base-Sensitive: Cyclizes to epoxide in basic conditions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
NEVER mix with basic waste streams (e.g., NaOH, amines).
Toxicity Alkylating Agent: Potential mutagen; causes severe skin/eye burns.Double-glove (Nitrile) and use a fume hood.
Physical Solid/Viscous Oil: Low vapor pressure but potential aerosol risk.Handle as a solid waste unless dissolved.
RCRA Status Halogenated Organic: Requires high-temp incineration.Segregate into "Halogenated" waste streams.

Pre-Disposal Stabilization & Segregation

The most critical error in disposing of halohydrins is accidental mixing with incompatible waste streams.

Segregation Logic (The "Do Not Mix" List)
  • NO BASES: Do not place in containers with basic residues (sodium hydroxide, ammonia, organic bases).

    • Reason: Rapid exothermic cyclization to the epoxide.

  • NO OXIDIZERS: Do not mix with nitric acid or peroxides.

    • Reason: Potential for uncontrolled oxidation of the alcohol or cleavage of the aromatic ring.

  • NO METALS: Avoid contact with alkali metals (Li, Na, K).

    • Reason: Wurtz-type coupling or dehydrohalogenation.

Reactivity Diagram: The Base-Catalyzed Risk

The following diagram illustrates why segregation from bases is non-negotiable.

ReactivityRisk Substrate This compound (Stable Halohydrin) Intermediate Alkoxide Intermediate Substrate->Intermediate Deprotonation Base Base Contamination (OH-, Amines) Base->Intermediate Product Epoxide (Reactive) + HBr (Salt) Intermediate->Product Intramolecular SN2 Cyclization Risk High Toxicity Exothermic Reaction Product->Risk

Figure 1: Mechanism of base-catalyzed epoxide formation, highlighting the necessity of pH control during disposal.

The Disposal Workflow

Follow this decision matrix to determine the correct waste stream.

Step-by-Step Protocol

Step 1: Characterize the State [1]

  • Is the material a pure solid/oil, or is it dissolved in a solvent (e.g., DCM, Ethyl Acetate)?

Step 2: Container Selection

  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis-generated HBr.

  • Closure: Vented caps are preferred if the material is old or potentially degrading, to prevent pressure buildup.

Step 3: Labeling

  • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "this compound."

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 4: Waste Stream Assignment

DisposalDecision Start Start: Waste Material IsSolid Is it a Pure Solid/Oil? Start->IsSolid IsSolution Is it in Solution? IsSolid->IsSolution No SolidStream Stream A: Solid Hazardous Waste (Pack in wide-mouth HDPE jar) IsSolid->SolidStream Yes SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) IsSolution->SolventCheck Yes Incinerator Final Fate: High-Temp Incineration (with Scrubber for HBr/HCl) SolidStream->Incinerator HaloStream Stream B: Halogenated Solvent Waste (Combine with DCM/Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream C: Non-Halogenated Waste* (*ONLY if <1% Halogen content. Otherwise use Stream B) SolventCheck->NonHaloStream No HaloStream->Incinerator NonHaloStream->HaloStream Preferred Safety Path

Figure 2: Decision matrix for assigning the correct waste stream. Note that even non-halogenated solutions should often go to the Halogenated stream to ensure proper incineration.

Emergency Response: Spills

If a spill occurs outside of a containment device (fume hood):

  • Evacuate & Ventilate: The material may have lachrymatory properties.[2] Clear the area.

  • PPE Upgrade: Wear Silver Shield/4H laminate gloves or double-layered Nitrile (minimum 8 mil). Standard latex is insufficient for brominated organics.

  • Absorb, Don't Dilute:

    • Use Vermiculite or Universal Absorbent Pads .

    • Do not use water; it spreads the hydrophobic chemical.

  • Decontamination (Surface):

    • After absorbing the bulk material, wipe the surface with a 10% Sodium Thiosulfate solution. This acts as a soft nucleophile to quench reactive alkylating sites without generating the heat/basicity of strong hydroxide.

    • Follow with a soap and water wash.[1][3][4]

Regulatory Compliance (RCRA)

For US-based laboratories operating under EPA RCRA guidelines:

  • Waste Code: There is no specific "U" or "P" code for this exact CAS.

  • Default Classification:

    • D001 (Ignitable): Only if in a flammable solvent.

    • Halogenated Solvents (F001/F002): If mixed with spent methylene chloride or similar.

    • Characteristic Waste: If not listed, it is treated as "Non-RCRA Regulated Hazardous Waste" (unless it exhibits toxicity via TCLP, which is unlikely to be tested).

  • Best Practice: Label as "Halogenated Organic Solid/Liquid, N.O.S. (Not Otherwise Specified)" to ensure the waste contractor routes it to an incinerator capable of handling halogen loads.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (2023). Compound Summary: 2-bromo-1-(2-chlorophenyl)ethan-1-ol.[5][6] National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-1-(2-chlorophenyl)ethanol. (Analogous Safety Data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.